Nvs-cecr2-1

Catalog No.
S537871
CAS No.
M.F
C27H37N5O2S
M. Wt
495.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nvs-cecr2-1

Product Name

Nvs-cecr2-1

IUPAC Name

N-cyclopropyl-2-propylsulfonyl-6-[1-(2,2,6,6-tetramethylpiperidin-4-yl)indol-5-yl]pyrimidin-4-amine

Molecular Formula

C27H37N5O2S

Molecular Weight

495.7 g/mol

InChI

InChI=1S/C27H37N5O2S/c1-6-13-35(33,34)25-29-22(15-24(30-25)28-20-8-9-20)18-7-10-23-19(14-18)11-12-32(23)21-16-26(2,3)31-27(4,5)17-21/h7,10-12,14-15,20-21,31H,6,8-9,13,16-17H2,1-5H3,(H,28,29,30)

InChI Key

XVECNLUKQDKOST-UHFFFAOYSA-N

SMILES

CCCS(=O)(=O)C1=NC(=CC(=N1)NC2CC2)C3=CC4=C(C=C3)N(C=C4)C5CC(NC(C5)(C)C)(C)C

solubility

Soluble in DMSO

Synonyms

NVS-CECR2-1; NVS CECR2 1; NVSCECR21; NVS-1; NVS 1; NVS1;

Canonical SMILES

CCCS(=O)(=O)C1=NC(=CC(=N1)NC2CC2)C3=CC4=C(C=C3)N(C=C4)C5CC(NC(C5)(C)C)(C)C

The exact mass of the compound Nvs-cecr2-1 is 495.2668 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

NVS-CECR2-1 discovery and development SGC Novartis

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Validation & Protocols

The biological activity of NVS-CECR2-1 has been validated through multiple, orthogonal experimental assays. Key methodologies are detailed below.

Table 1: Key Biochemical and Cellular Binding Assays

Assay Name Key Experimental Details Purpose & Outcome
Chromatin Fractionation [1] Cells treated with compound, lysed, and fractionated into chromatin-bound and soluble fractions. Analyzed by immunoblotting for CECR2. Demonstrates that this compound displaces both exogenous and endogenous CECR2 from chromatin in a dose-dependent manner [1].
AlphaScreen Binding Assay [2] Serially diluted compound incubated with biotinylated tetra-acetylated H4 peptide (H4K5acK8acK12acK16ac). Binding detected via AlphaLISA technology. Measures direct binding to acetylated histone peptides. Confirms the compound's ability to compete with and disrupt histone ligand interactions [2].
Fluorescence Recovery After Photobleaching (FRAP) [2] U2OS cells expressing fluorescently tagged CECR2 treated with compound. Fluorescence recovery in a bleached nuclear region is measured. Assesses the mobility of CECR2 on chromatin. This compound increases the mobility (decreases half-recovery time), indicating reduced chromatin engagement [2].
NanoBRET Target Engagement [2] U2OS cells co-transfected with NanoLuc-CECR2 and H3.3-HaloTag. Competitive displacement of a fluorescent tracer by the compound is measured via BRET. Quantifies direct binding of the inhibitor to CECR2 within the live cellular environment (Relative IC₅₀ can be estimated) [2].
Isothermal Titration Calorimetry (ITC) [2] Protein and compound solutions in buffer (e.g., 20 mM Hepes pH 7.5, 150 mM NaCl). Directly measures heat change upon binding. Provides quantitative thermodynamic parameters of the binding interaction, including KD, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) [2].

Table 2: Key Phenotypic and Efficacy Assays

Assay Name Key Experimental Details Purpose & Outcome
Cell Viability (MTS) Assay [1] Various human cancer cell lines treated with increasing concentrations for 3 days. Cell viability measured via colorimetric MTS assay. Determines the cytotoxic IC₅₀ values across a panel of cancer cells. SW48 colon cancer cells were particularly sensitive (submicromolar IC₅₀) [1].
Apoptosis Assay [1] Cells treated with compound and analyzed for apoptosis markers (e.g., by flow cytometry for Annexin V/PI). Confirms that cytotoxicity is primarily mediated through the induction of apoptosis [1].
In Vivo Metastasis Models [3] Mouse models of breast cancer metastasis treated with the CECR2 bromodomain inhibitor. Shows that pharmacological inhibition of CECR2 impedes NF-κB-mediated metastasis and immunosuppression, reducing metastatic burden [3].

Mechanism of Action and Signaling Pathways

This compound exerts its effects by specifically targeting the bromodomain of CECR2, a regulatory subunit of chromatin remodeling complexes. The following diagram illustrates the key mechanistic pathways and consequences of its inhibition.

G cluster_path1 CECR2 Canonical Chromatin Role cluster_path2 Inflammatory/Metastatic Pathway cluster_inhibit Effect of this compound NVS This compound CECR2 CECR2 Bromodomain NVS->CECR2 Inhibits Chromatin Chromatin Binding (e.g., Acetylated Histones) CECR2->Chromatin Binds CERF CERF Remodeling Complex CECR2->CERF Recruits/Regulates NFkB NF-κB (RELA) K310 Acetylated CECR2->NFkB Binds K310ac Access Open Chromatin (Accessibility) CERF->Access Increases TargetGenes Target Gene Transcription Access->TargetGenes Activates NFkB->TargetGenes Drives Metastasis Pro-Metastatic Genes (TNC, MMP2, VEGFA) TargetGenes->Metastasis Immune Immunosuppressive Cytokines (CSF1, CXCL1) TargetGenes->Immune Apoptosis Cell Death (Apoptosis) TargetGenes->Apoptosis Proliferation Inhibited Proliferation TargetGenes->Proliferation

CECR2 bromodomain inhibition mechanism and anti-cancer effects. This compound binds CECR2, blocking its interaction with acetylated histones and RELA, disrupting transcription of pro-metastatic and immunosuppressive genes.

The diagram shows that CECR2 functions through two primary mechanisms that this compound disrupts:

  • Chromatin Remodeling Pathway: CECR2, through its bromodomain, binds to acetylated lysines on histones. It is part of or recruits the CECR2-containing remodeling factor (CERF) complex, which uses ATP to make chromatin more accessible, thereby activating gene transcription [3] [4].
  • Direct Transcriptional Co-activation: CECR2 is recruited by the acetylated NF-κB subunit RELA (at K310). This interaction is critical for activating a suite of genes that promote metastasis and immune suppression [3] [4].

By inhibiting the CECR2 bromodomain, this compound effectively blocks both pathways, leading to:

  • Downregulation of pro-metastatic genes like TNC, MMP2, and VEGFA [3].
  • Suppression of cytokines like CSF1 and CXCL1 that are vital for polarizing macrophages towards an immunosuppressive M2 state [3].
  • Induction of apoptosis and inhibition of cell proliferation in various cancer types [1].

Research and Therapeutic Implications

This compound serves as a critical tool for probing the biology of a non-BET bromodomain protein. Its strong preclinical validation suggests several promising directions:

  • Therapeutic Potential: It represents a promising starting point for developing therapeutics against metastatic breast cancer, particularly by disrupting the crosstalk between tumor cells and the immune microenvironment [3].
  • Mechanistic Insight: This probe has been instrumental in uncovering CECR2's non-canonical role in regulating NF-κB signaling and its function in DNA damage response [1] [3] [4].
  • Differentiation from BET Inhibitors: It provides a means to target specific epigenetic dependencies in cancer without the broader effects associated with BET family inhibition [1] [5].

Based on the current search results, this compound remains a preclinical research tool. For the latest information on its potential progression into clinical development, it is advisable to check the Novartis pipeline updates [6] or clinical trial registries.

References

Comprehensive Technical Guide: CECR2 Bromodomain Function and Role in Cat Eye Syndrome

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to CECR2 and Bromodomain Biology

The Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2) gene encodes a bromodomain-containing protein that functions as a critical epigenetic regulator involved in chromatin remodeling and transcriptional control. Located on chromosome 22q11.21, CECR2 spans approximately 100 kb of DNA comprising 19 exons and encodes a protein of 1464 amino acids with several isoforms generated through alternative splicing. The CECR2 protein is a multidomain nuclear factor containing an N-terminal DDT domain (DNA-binding homeobox and different transcription factors), an AT-hook motif, and a C-terminal bromodomain. The DDT and AT-hook domains facilitate DNA binding, while the bromodomain specifically recognizes acetylated lysine residues on histone proteins, positioning CECR2 as a key "reader" in the epigenetic regulatory landscape [1] [2].

Bromodomains are evolutionarily conserved epigenetic reader modules of approximately 110 amino acids that specifically recognize acetylated lysine residues, a fundamental post-translational modification on histone tails and non-histone proteins. The human genome encodes 61 bromodomains across 46 distinct proteins, which are categorized based on structural and functional similarities. These domains adopt a characteristic four-helix bundle structure (αZ, αA, αB, and αC) with two interhelical loops (ZA and BC) that form the acetyl-lysine binding pocket. A highly conserved asparagine residue in the BC loop typically forms a hydrogen bond with the acetyl-lysine carbonyl oxygen, facilitating specific recognition. CECR2 belongs to the non-BET family of bromodomains and exhibits distinct structural features that differentiate it from other bromodomain family members [3] [4].

Molecular Mechanisms of CECR2 Bromodomain Function

Chromatin Remodeling Complexes

CECR2 functions as a regulatory subunit of the CECR2-containing remodeling factor (CERF) complex, an ATP-dependent chromatin remodeling complex. CERF incorporates ISWI-family ATPases—either SMARCA1 (SNF2L) or SMARCA5 (SNF2H)—which utilize ATP hydrolysis to slide nucleosomes along DNA, thereby modulating DNA accessibility and nucleosome spacing. This chromatin remodeling activity facilitates critical cellular processes including transcription, replication, and DNA repair. Through its bromodomain, CECR2 directs the CERF complex to specific genomic locations by recognizing acetylated histone marks, ultimately influencing chromatin accessibility and gene expression patterns in developmental processes such as neurulation and spermatogenesis [1] [2].

The CECR2 bromodomain exhibits distinct binding modes when interacting with different types of ligands. Structural analyses using techniques such as X-ray crystallography and NMR spectroscopy have revealed that CECR2-BRD undergoes conformational adaptations upon binding to various acetylated targets. Critical residues including Asn514 and Asp464 play essential roles in acetyl-lysine recognition and binding dynamics. The CECR2 bromodomain remains monomeric in solution and exhibits differential conformational responses upon ligand binding, suggesting adaptive recognition mechanisms that enable its function in diverse biological contexts [1] [5].

Histone and Non-Histone Ligand Recognition

The CECR2 bromodomain demonstrates selective binding affinity for acetylated histone H3 and H4 ligands, with a marked preference for multi-acetylated over mono-acetylated targets. Through high-throughput peptide binding assays and isothermal titration calorimetry, researchers have quantified these interactions, revealing the highest affinity for tetra-acetylated histone H4. The table below summarizes key quantitative binding data for CECR2 bromodomain interactions:

Table 1: CECR2 Bromodomain Binding Affinities

Ligand Target Binding Affinity Specific Structural Features Functional Consequences
Tetra-acetylated H4 Highest affinity Preferential engagement with multiple acetylated residues Transcriptional activation in euchromatic regions
Acetylated RelA (K310) Micromolar affinity (Kd ~μM) Distinct binding mode vs. histones NF-κB pathway activation; inflammatory gene expression
Multi-acetylated H3 High affinity Modulation by neighboring PTMs (methylation, phosphorylation) Chromatin remodeling at specific gene promoters
Mono-acetylated targets Lower affinity Single acetyl-lysine engagement Basal chromatin association

The CECR2 bromodomain also recognizes acetylated non-histone proteins, most notably the RelA (p65) subunit of NF-κB acetylated at lysine 310 (K310ac). This interaction employs a distinctive binding mode compared to histone recognition and plays a critical role in inflammatory signaling pathways. The binding to acetylated RelA occurs with micromolar affinity and contributes to the transcriptional activity of NF-κB, linking CECR2 to the regulation of inflammatory responses and cancer progression. Functional mutagenesis studies have validated the roles of specific residues in these interactions, with Asn514 and Asp464 being particularly important for ligand specificity and binding dynamics [1] [5] [2].

DNA Damage Response and Cellular Functions

Beyond its roles in transcriptional regulation, CECR2 participates in the DNA damage response (DDR). Screening of bromodomain-containing proteins identified CECR2 as a potential DDR regulator, with its bromodomain overexpression suppressing γ-H2AX formation—a key marker of DNA double-strand breaks. This suggests that CECR2 may play a regulatory role in managing the DDR, possibly through its ability to bind chromatin and influence accessibility at damage sites. The bromodomain's recognition of acetylated lysine residues appears crucial for this function, as small-molecule inhibitors targeting the CECR2 bromodomain disrupt its role in DNA damage signaling [2] [6].

CECR2 also contributes to cellular reprogramming and pluripotency acquisition. The transcription factor SALL4, important for maintaining pluripotency, directly activates CECR2 expression. In turn, CECR2 forms a remodeling complex with SWI/SNF family members to help overcome epigenetic barriers during reprogramming. This function highlights CECR2's role in epigenetic plasticity and its potential application in regenerative medicine approaches [2] [7].

Role of CECR2 in Cat Eye Syndrome

Genetic Basis of Cat Eye Syndrome

Cat Eye Syndrome (CES), also known as Schmid-Fraccaro syndrome, is a rare genetic disorder classically characterized by a triad of features: iris coloboma (resulting in a cat-eye appearance), anal atresia, and preauricular pits or tags. However, CES presents as a multisystem disorder with highly variable expressivity, potentially affecting ocular, cardiac, renal, gastrointestinal, skeletal, and neurodevelopmental systems. The syndrome arises from a supernumerary marker chromosome derived from chromosome 22, resulting in partial tetrasomy (four copies) or trisomy (three copies) of the 22q11.1-q11.2 region. The CES critical region (CESCR) encompasses approximately 1.5-2 Mb and contains multiple dosage-sensitive genes, including CECR2, whose dysregulation is believed to contribute to the diverse phenotypic features of CES [8] [9].

The genetic alterations in CES most commonly occur de novo through spontaneous recombination events during meiosis, with breakpoints clustering within low-copy-repeat regions flanking 22q11. High-resolution genomic mapping techniques such as array comparative genomic hybridization (aCGH) and fluorescence in situ hybridization (FISH) have enabled precise delineation of the supernumerary chromosome and identification of breakpoints, which is crucial for definitive diagnosis and genotype-phenotype correlations. In approximately 90% of CES cases, the marker chromosome contains two extra copies of the proximal 22q11 region (tetrasomy), while a smaller proportion exhibits a single additional copy (trisomy). Rare familial cases occur when a parent carries a balanced translocation or mosaicism [8].

CECR2 Gene Dosage Effects in CES Pathogenesis

Evidence from human studies and animal models supports the role of CECR2 gene dosage in the pathogenesis of CES features. Analysis of patients with unusually small supernumerary marker chromosomes has helped narrow the CES critical region, with CECR2 emerging as a strong candidate gene for several core features of the syndrome. A study of a three-generation pedigree with a small 600 kb interstitial triplication identified CECR2 as one of only three genes in the minimal critical region associated with anal malformations, preauricular tags/pits, and renal anomalies—cardinal features of CES [9].

Mouse models with deleterious mutations in Cecr2 recapitulate many abnormal features present in human CES patients, despite representing loss-of-function rather than gain-of-function scenarios. This paradoxical similarity between duplication and loss-of-function phenotypes suggests that precise CECR2 dosage is critical for normal development. Cecr2 mutant mice exhibit coloboma, microphthalmia, and specific skeletal, kidney, and heart defects at variable penetrance depending on genetic background. The observed strain-specific differences in penetrance mirror the variability seen in human CES patients, providing insights into modifier gene effects. These findings position CECR2 as a key contributor to CES pathology and establish Cecr2 mutant mice as valuable models for studying the syndrome's pathogenesis [9].

Table 2: CECR2-Related Phenotypes in Mouse Models and Human Cat Eye Syndrome

Phenotypic Feature Cecr2 Mutant Mice Human CES Patients Penetrance Notes
Ocular defects Coloboma, microphthalmia Iris coloboma (40-60%) Strain-dependent in mice
Heart defects Structural abnormalities Various defects (50-63%) Major cause of morbidity
Kidney anomalies Malformations Renal anomalies (31%) Detected by ultrasound
Skeletal defects Vertebral/rib anomalies Skeletal defects (29-73%) Variable presentation
Ear abnormalities Not specifically reported Preauricular tags/pits (81-87%) Common but not universal
Neural tube defects Exencephaly Not typically associated Embryonic lethality in mice

CECR2 in Cancer and Disease Pathways

Role in Cancer Progression and Metastasis

CECR2 has emerged as a significant contributor to cancer progression and metastasis through multiple mechanisms. Frequent overexpression of CECR2 has been reported in several cancers, including breast, colorectal, and glioblastomas, where it strongly correlates with poor prognosis. Mechanistically, CECR2 facilitates tumor progression through its interaction with the acetylated RelA subunit of NF-κB, mediating transcription of pro-metastatic gene clusters. This interaction enhances NF-κB signaling and increases expression of pro-inflammatory and pro-metastatic factors, creating a microenvironment conducive to tumor growth and dissemination [2].

CECR2 also modulates the tumor immune microenvironment by stabilizing the immunosuppressive M2 phenotype of tumor-associated macrophages (TAMs), thereby promoting immune evasion and metastasis. In breast cancer models, CECR2 upregulation in metastases has been linked to enhanced chromatin accessibility and activation of metastasis-promoting genes through mechanisms involving NF-κB and RELA recruitment. These findings establish CECR2 as both a contributor to malignancy and a potentially valuable biomarker for prognosis and therapeutic stratification in cancer patients [2].

Chromatin-Mediated Transcriptional Regulation in Disease

As a chromatin remodeling factor, CECR2 influences disease processes through its ability to regulate gene expression programs. The diagram below illustrates the molecular and pathological functions of CECR2:

G cluster_molecular Molecular Functions cluster_pathological Pathological Associations CECR2 CECR2 ChromatinRemodeling Chromatin Remodeling CECR2->ChromatinRemodeling AcetylLysineRecognition Acetyl-Lysine Recognition CECR2->AcetylLysineRecognition TranscriptionalRegulation Transcriptional Regulation CECR2->TranscriptionalRegulation DNADamageResponse DNA Damage Response CECR2->DNADamageResponse CES Cat Eye Syndrome ChromatinRemodeling->CES Cancer Cancer Progression AcetylLysineRecognition->Cancer Inflammation Inflammatory Pathways TranscriptionalRegulation->Inflammation Development Developmental Defects DNADamageResponse->Development Coloboma Coloboma CES->Coloboma Causes Metastasis Metastasis Cancer->Metastasis Promotes NFkB NFkB Inflammation->NFkB Activates NeuralTube NeuralTube Development->NeuralTube Disrupts

CECR2-mediated chromatin remodeling can alter the expression of key developmental genes, potentially explaining its role in congenital disorders. During neural tube development, proper CECR2 function is essential for regulating mesenchymal/ectodermal transcription factors. Disruption of this regulation leads to mis-expression of genes critical for neural tube closure, resulting in defects such as exencephaly. Similarly, in the context of CES, altered CECR2 dosage may disrupt normal developmental gene expression patterns, contributing to the diverse congenital anomalies observed in affected individuals [9] [7].

Experimental Methods for Studying CECR2 Bromodomain

Binding Assays and Structural Characterization

The investigation of CECR2 bromodomain function employs a range of biophysical and biochemical techniques to characterize its ligand interactions and structural properties. The dCypher binding assay represents a high-throughput approach for quantifying CECR2 bromodomain interactions with modified histone peptides and nucleosomes. In this method, GST-tagged CECR2 bromodomain is incubated with biotinylated histone peptides or nucleosomes in a 384-well plate format, followed by detection using AlphaLISA glutathione acceptor and streptavidin donor beads. Binding curves are generated by measuring Alpha counts and analyzed using nonlinear regression to determine relative EC50 values, providing quantitative data on binding affinity and specificity [5].

Isothermal titration calorimetry (ITC) provides direct measurement of binding thermodynamics by monitoring heat changes during the titration of acetylated peptides into the CECR2 bromodomain solution. This technique yields precise dissociation constants (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS), offering insights into the molecular forces driving acetyl-lysine recognition. Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy enables detailed structural characterization of CECR2 bromodomain dynamics and conformational changes upon ligand binding. NMR chemical shift perturbations particularly in the ZA and BC loops, reveal residues critical for acetyl-lysine recognition and provide information about binding-induced structural adjustments [1] [5].

Functional Characterization and Cellular Assays

Functional mutagenesis of critical CECR2 bromodomain residues, particularly Asn514 and Asp464, has elucidated their roles in ligand specificity and binding dynamics. These studies typically involve site-directed mutagenesis to generate variant proteins, which are then characterized using the binding assays described above to determine how specific mutations affect acetyl-lysine recognition. X-ray crystallography of CECR2 bromodomain in complex with acetylated peptides or small-molecule inhibitors provides atomic-resolution structural information, revealing detailed interaction networks and conformational adaptations. The cocrystal structure of CECR2 with compound 6 (PDB 5V84) at 2.7 Å resolution confirmed the binding mode and revealed induced-fit conformational changes accommodating the ligand [1] [6].

For cellular functional studies, chromatin fractionation assays demonstrate that CECR2 bromodomain inhibitors cause a shift of CECR2 from chromatin-bound to chromatin-unbound fractions, confirming target engagement and functional disruption in cells. Fluorescence recovery after photobleaching (FRAP) assays measure the mobility of GFP-tagged CECR2 in live cells, with increased mobility indicating reduced chromatin binding upon inhibitor treatment. Additionally, gene expression analysis through RNA sequencing or qRT-PCR evaluates the transcriptional consequences of CECR2 bromodomain inhibition, particularly for NF-κB target genes and other pathways regulated by CECR2 [2] [6].

Table 3: Key Experimental Methods for CECR2 Bromodomain Characterization

Method Application Key Output Parameters Technical Considerations
dCypher Binding Assay High-throughput screening of peptide interactions Relative EC50 values Requires specialized peptide libraries and detection system
Isothermal Titration Calorimetry Quantitative binding affinity measurement Kd, stoichiometry, ΔH, ΔS Requires high protein concentrations; measures true thermodynamics
NMR Spectroscopy Structural dynamics and binding interface mapping Chemical shift perturbations, relaxation parameters Limited to smaller proteins or domains; isotope labeling needed
X-ray Crystallography Atomic-resolution structure determination Electron density maps, atomic coordinates Requires crystallization; may capture specific conformational states
Cellular FRAP Assay In vivo chromatin binding assessment Recovery half-time, mobile fraction Measures compound cell permeability and target engagement

Therapeutic Targeting of CECR2 Bromodomain

CECR2 Bromodomain Inhibitors: Development and Mechanisms

The development of selective CECR2 bromodomain inhibitors represents an emerging therapeutic strategy for cancers and potentially other diseases involving CECR2 dysregulation. Two prominent inhibitors have been reported: NVS-CECR2-1, identified through collaboration between the Structural Genomics Consortium and Novartis, and GNE-886, developed as part of a non-BET bromodomain probe discovery platform. This compound demonstrates high-affinity activity with a CECR2 AlphaScreen IC50 of 47 nM and strong cellular activity in FRAP assays at 0.1 μM concentration. The compound effectively disrupts CECR2's interaction with chromatin, shifting it from chromatin-bound to unbound fractions [2] [6].

GNE-886 originated from screening an internal medicinal chemistry collection, with subsequent structure-based optimization yielding a potent and selective CECR2 inhibitor. The compound features a pyrrolopyridone chemical scaffold that serves as an acetyl-lysine mimetic, forming hydrogen-bonding interactions with the conserved Asn514 residue. Introduction of an N-allyl substituent and specific amide modifications enhanced selectivity against other bromodomains, particularly BRD4, BRD9, and TAF1(2). A cocrystal structure of a related compound (6) bound to CECR2 (PDB 5V84) confirmed the binding mode, revealing hydrophobic interactions with the WPF shelf and gatekeeper Tyr520, along with a water-mediated interaction between the protonated piperidine and Asp464 [6].

Therapeutic Applications and Future Directions

CECR2 inhibition presents a promising approach for modulating transcriptional programs in cancer and inflammatory diseases. In breast cancer models, CECR2 bromodomain inhibition disrupts NF-κB-mediated transcription of pro-metastatic genes, potentially limiting cancer progression and metastasis. Additionally, by stabilizing the immunosuppressive M2 phenotype of tumor-associated macrophages, CECR2 inhibitors may modulate the tumor microenvironment to enhance anti-tumor immunity. Beyond oncology, CECR2 targeting may offer therapeutic benefits in inflammatory conditions given its role in NF-κB signaling, though these applications remain less explored [2].

Future directions in CECR2-targeted therapeutics include the development of degrader technologies such as proteolysis-targeting chimeras (PROTACs) that would eliminate CECR2 protein rather than merely inhibit its function. Combination therapies pairing CECR2 inhibitors with other epigenetic modulators or conventional chemotherapeutic agents may also enhance efficacy and overcome resistance mechanisms. As research continues to elucidate the full spectrum of CECR2 functions in normal physiology and disease, additional therapeutic applications will likely emerge, potentially including developmental disorders where CECR2 dosage plays a pathogenic role [2] [4].

Conclusion

The CECR2 bromodomain represents a fascinating epigenetic reader module with distinct structural and functional characteristics that differentiate it from other bromodomain family members. Through its ability to recognize acetylated lysine residues on both histone and non-histone proteins, CECR2 directs chromatin remodeling activities to specific genomic locations, influencing gene expression programs critical for development, DNA damage response, and disease pathogenesis. Its role in Cat Eye Syndrome highlights the importance of proper gene dosage for normal development, while its involvement in cancer progression underscores its potential as a therapeutic target. Ongoing research continues to elucidate the molecular mechanisms of CECR2 function and explore therapeutic applications of CECR2 bromodomain inhibition, particularly in oncology. The development of selective inhibitors such as GNE-886 and this compound provides valuable tool compounds for probing CECR2 biology and establishes a foundation for future therapeutic development. As our understanding of CECR2's diverse functions expands, so too will opportunities to target this epigenetic reader for therapeutic benefit across multiple disease contexts.

References

Mechanism of Action & Key Characteristics

Author: Smolecule Technical Support Team. Date: February 2026

NVS-CECR2-1 is a small molecule that functions as a selective bromodomain inhibitor of Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2) [1] [2]. Its core mechanism is to compete with acetylated lysine residues on histones and other proteins for binding to the CECR2 bromodomain pocket, thereby disrupting CECR2's function as an epigenetic "reader" [1] [3].

The table below summarizes its key characteristics:

Feature Description
Primary Target Bromodomain of CECR2 (a non-BET bromodomain protein) [1] [4]
Molecular Mechanism Competitive inhibition of acetyl-lysine binding; displaces CECR2 from chromatin [1] [3]
Binding Affinity (KD) 80 nM (Isothermal Titration Calorimetry - ITC) [1] [5] [6]
Half-maximal Inhibitory Concentration (IC50) 47 nM (AlphaScreen assay) [1] [6] [4]
Selectivity Highly selective for CECR2 over 48 other bromodomains; no significant off-target activity on kinases, proteases, or receptors [1] [6]
Cellular Activity Dissociates endogenous CECR2 from chromatin; induces apoptosis & cytotoxicity in cancer cells (IC50 ~0.64 µM in SW48 colon cancer cells) [1] [2]

Detailed Binding and Biochemical Data

The high potency and selectivity of this compound have been confirmed through multiple, orthogonal biochemical assays.

Table: Quantitative Biochemical Profiling of this compound

Assay Method Measured Parameter Result Experimental Context / Notes
Isothermal Titration Calorimetry (ITC) Binding Affinity (KD) 80 nM [1] [5] [6] Direct measurement of binding thermodynamics in solution [5].
AlphaScreen IC50 47 nM [1] [6] [4] Competition assay using a tetra-acetylated H4 peptide (H4K5acK8acK12acK16ac) [1] [5].
Thermal Shift Assay ΔTm +12.52 °C [6] Indicates strong stabilization of the CECR2 bromodomain upon inhibitor binding [6].

Cellular and Functional Consequences

In cellular models, this compound effectively targets CECR2 and demonstrates significant anti-cancer activity.

  • Chromatin Displacement: Treatment with this compound (5-15 µM) causes a dose-dependent dissociation of both overexpressed and endogenous CECR2 from chromatin, without affecting unrelated bromodomain proteins like BRG1 [1]. This confirms its on-target activity in a cellular environment.
  • Cytotoxicity and Apoptosis: this compound exhibits cytotoxic activity against a broad panel of human cancer cell lines (e.g., colon, lung, cervix), primarily by inducing apoptosis [1]. In SW48 colon cancer cells, it reduces viability with an IC50 of 0.64 µM and induces apoptosis in over 80% of cells at 6 µM [1] [2].
  • CECR2-Dependent and Independent Effects: The cytotoxicity of this compound is partially reduced upon CECR2 depletion, confirming that its activity is mediated through targeting CECR2. However, it also exhibits some CECR2-independent cytotoxic effects, suggesting potential secondary mechanisms [1].

Role in Disease and Therapeutic Potential

Research has illuminated CECR2's role in cancer progression, highlighting the therapeutic value of its inhibitor, this compound.

  • Driver of Metastasis: CECR2 is frequently overexpressed in cancers and is a key driver of breast cancer metastasis. It is recruited by the acetylated NF-κB subunit RelA (at K310) to chromatin, where it promotes an open chromatin state and activates the transcription of pro-metastatic genes (e.g., TNC, MMP2, VEGFA) and cytokine genes (CSF1, CXCL1) that are critical for suppressing anti-tumor immunity [7] [8].
  • Immunosuppression: The CECR2-NF-κB axis promotes an immunosuppressive tumor microenvironment by stabilizing the M2-like polarization of Tumor-Associated Macrophages (TAMs), which facilitates immune evasion and metastasis [7] [9].
  • Therapeutic Implications: Inhibiting CECR2 with this compound disrupts these pro-metastatic and immunosuppressive pathways, thereby reducing metastasis in preclinical models [7]. This positions CECR2 as a promising therapeutic target and this compound as a valuable tool compound for validating this target.

G cluster_nfkb NF-κB Activation cluster_cecr2 CECR2 Recruitment & Action cluster_output Functional Outcomes InflammatorySignal Inflammatory Signal RelAAc RelA (Acetylated at K310) InflammatorySignal->RelAAc CECR2 CECR2 Bromodomain RelAAc->CECR2 Recruits ChromatinOpen Increased Chromatin Accessibility CECR2->ChromatinOpen GeneTranscription Gene Transcription ChromatinOpen->GeneTranscription ProMetastaticGenes Pro-Metastatic Genes (TNC, MMP2, VEGFA) GeneTranscription->ProMetastaticGenes CytokineGenes Cytokine Genes (CSF1, CXCL1) GeneTranscription->CytokineGenes M2Macrophages M2 Macrophage Polarization CytokineGenes->M2Macrophages Promotes Inhibitor This compound Inhibitor->CECR2 Inhibits

Diagram: this compound inhibits the CECR2-mediated, NF-κB-driven gene expression program that promotes metastasis and immunosuppression.

Experimental Protocols for Key Assays

For researchers aiming to validate or apply these findings, below are summaries of the key methodologies used in the cited literature.

  • Chromatin Fractionation (to assess cellular target engagement) [1]:

    • Cell Lysis & Fractionation: Lyse cells and separate soluble (chromatin-unbound) and insoluble (chromatin-bound) fractions by centrifugation.
    • Immunoblotting: Detect CECR2 in both fractions using specific antibodies. Successful inhibition by this compound is indicated by a shift of CECR2 from the chromatin-bound to the chromatin-unbound fraction.
  • AlphaScreen Competition Assay (to determine biochemical IC50) [5]:

    • Setup: Incubate GST-tagged CECR2 bromodomain with a biotinylated tetra-acetylated H4 peptide and serially diluted this compound.
    • Detection: Add Streptavidin-coated donor beads and Glutathione-conjugated acceptor beads. If CECR2 binds the H4 peptide, the beads come into proximity, producing a light signal.
    • Analysis: this compound competes with the peptide, reducing the signal. Plot signal inhibition against inhibitor concentration to calculate the IC50 value.
  • NanoBRET Assay (to measure target engagement in cells) [5]:

    • Transfection: Co-transfect cells with NanoLuc-CECR2 (donor) and H3.3-HaloTag (acceptor).
    • Treatment & Measurement: Treat cells with this compound and add the HaloTag substrate. The proximity between CECR2 and histones generates a BRET signal.
    • Interpretation: this compound disrupts the CECR2-histone interaction, leading to a dose-dependent decrease in the BRET signal, allowing calculation of a cellular IC50.

References

Comprehensive Technical Guide: CECR2 Bromodomain Acetyl-Lysine Recognition

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to CECR2 Bromodomain

The CECR2 bromodomain is an epigenetic reader module that plays a pivotal role in recognizing acetylated lysine residues on histone and non-histone proteins, thereby directing chromatin remodeling and transcriptional regulation. As part of the CECR2-containing remodeling factor (CERF) complex, this bromodomain facilitates nucleosome reorganization and DNA accessibility during critical biological processes including neurulation, spermatogenesis, and DNA damage response [1]. The gene encoding CECR2 is located on chromosome 22q11, a region duplicated in cat eye syndrome, highlighting its clinical significance [2]. This technical guide provides an in-depth analysis of CECR2 bromodomain structure, function, ligand specificity, and emerging therapeutic potential, with comprehensive experimental data and methodological details for researchers and drug development professionals.

Structural Organization and Molecular Recognition Mechanisms

Domain Architecture of CECR2

The full-length CECR2 protein is a multi-domain chromatin regulator with distinct functional regions:

  • DDT domain: Located at the N-terminus, facilitates DNA binding through homeobox and transcription factor interactions [1]
  • AT-hook domain: Mediates additional DNA binding capacity through AT-rich sequence recognition [1]
  • Bromodomain (BRD): C-terminal acetyl-lysine recognition module (amino acids 424-538) that specifically binds acetylated histone marks [1]

This modular organization enables CECR2 to function as a bridge between epigenetic marks and chromatin structure, positioning it as a key regulator of genome accessibility and transcriptional programs.

Structural Basis of Acetyl-Lysine Recognition

The CECR2 bromodomain exhibits the conserved bromodomain fold but demonstrates distinctive binding characteristics:

  • Structural composition: Comprises left-handed four-helix bundles connected by ZA and BC loops that form a deep hydrophobic cavity for acetyl-lysine docking [2]
  • Unique binding mode: Adopts different conformational states when binding histone versus non-histone ligands, suggesting adaptive recognition mechanisms [1]
  • Key residues: Functional mutagenesis identifies Asn514 and Asp464 as critical for ligand specificity and binding dynamics [1]
  • Solubility properties: Unlike many bromodomains, CECR2-BRD remains monomeric in solution, potentially influencing its interaction kinetics [1]

The structural adaptability of CECR2 bromodomain enables it to recognize diverse acetylated targets, positioning it as a versatile epigenetic reader in multiple cellular contexts.

Binding Specificity and Ligand Interactions

Histone Binding Preferences

The CECR2 bromodomain exhibits marked selectivity for specific histone modification patterns, with particularly high affinity for multi-acetylated histone tails:

Table 1: CECR2 Bromodomain Binding Affinities for Histone Ligands

Ligand Modification Pattern Relative Affinity Binding Characteristics
Histone H4 Tetra-acetylated Highest affinity Preferred multi-acetylated state
Histone H3 Multi-acetylated High affinity Prefers over mono-acetylated forms
Histone H3 Mono-acetylated Moderate affinity Context-dependent recognition
Histone H4 Mono-acetylated Lower affinity Less favorable than multi-acetylated

The CECR2 bromodomain's preference for multi-acetylated histone substrates suggests it functions as an integrator of complex epigenetic signals, particularly in euchromatic regions with high transcriptional potential [1]. Neighboring post-translational modifications, including methylation and phosphorylation, further modulate its acetyl-lysine recognition, demonstrating the complexity of its binding decision-making [1].

Non-Histone Protein Interactions

Beyond histones, CECR2 bromodomain recognizes acetylated non-histone proteins, significantly expanding its functional repertoire:

  • NF-κB RelA/p65: Binds acetylated RelA at lysine 310 (K310ac), a modification critical for optimal transcriptional activity of NF-κB [1]
  • Binding affinity: Interaction occurs with micromolar affinity (similar to many bromodomain-ligand interactions) [1]
  • Functional consequence: This interaction enhances NF-κB signaling and increases expression of pro-inflammatory and pro-metastatic factors [1]
  • Pathological relevance: The CECR2-RelA connection links chromatin remodeling to inflammatory responses and cancer progression [1]

This non-histone interaction reveals a direct mechanism by which CECR2 connects epigenetic information with transcription factor activity, particularly in inflammatory and oncogenic signaling pathways.

Experimental Methods for Studying CECR2-Ligand Interactions

Biophysical and Biochemical Characterization

Rigorous assessment of CECR2 bromodomain function requires multiple complementary approaches:

Table 2: Key Experimental Methods for CECR2 Bromodomain Characterization

Method Application Key Experimental Details Output Parameters
Isothermal Titration Calorimetry (ITC) Binding affinity and thermodynamics Protein concentration: 50-100 μM in 20 mM Tris pH 7.5, 150 mM NaCl; Titration with acetylated peptides KD, ΔH, ΔS, stoichiometry
Nuclear Magnetic Resonance (NMR) Structural dynamics and binding interfaces 15N-labeled protein; Titration with ligands; Chemical shift perturbation analysis Binding epitopes, conformational changes
dCypher High-Throughput Peptide Assay Specificity profiling Incubation of GST-CECR2-BRD (0.1-100 nM) with modified peptides/nucleosomes; AlphaLISA detection EC50, binding specificity
Chromatin Fractionation Cellular localization Cell lysis and fractionation; Treatment with NVS-CECR2-1 (5-15 μM); Western blot analysis Chromatin-bound vs unbound distribution
Yeast Surface Display Binding affinity and mutagenesis Deep mutational scanning; FACS analysis of binding variants Affinity maturation, critical residues
Experimental Workflow Visualization

The following diagram illustrates the key methodological approaches for characterizing CECR2 bromodomain interactions:

G cluster_1 In Vitro Characterization cluster_2 Cellular Studies Start Study CECR2 Bromodomain ITC Isothermal Titration Calorimetry (ITC) Start->ITC NMR NMR Spectroscopy Start->NMR dCypher dCypher Peptide/ Nucleosome Assay Start->dCypher ChromatinFrac Chromatin Fractionation Start->ChromatinFrac Data Integrated Data Analysis & Model Building ITC->Data NMR->Data dCypher->Data Inhibitor Inhibitor Treatment (this compound) ChromatinFrac->Inhibitor Viability Cell Viability Assays (MTS) Inhibitor->Viability Viability->Data

Experimental approaches for CECR2 bromodomain characterization

Critical Reagent Specifications

For reproducible results, specific experimental conditions must be rigorously maintained:

  • Protein construct: CECR2 bromodomain (amino acids 424-538) with N-terminal GST tag for pull-down assays, tag-free for biophysical studies [1]
  • Buffer conditions: 20 mM Tris-HCl (pH 7.5), 150-500 mM NaCl, 1-5 mM DTT, 5% glycerol for most applications [1]
  • Inhibitor concentrations: this compound effective at 5-15 μM in cellular assays; PFI-3 used as negative control at 100-200 μM [2]
  • Assay duration: Binding equilibration typically 30 minutes for peptide assays, extended to 60 minutes for nucleosome interactions [1]

These standardized protocols enable direct comparison across studies and facilitate reproducibility in characterizing CECR2 bromodomain function.

Cellular Functions and Pathological Significance

Roles in Chromatin Remodeling and Transcriptional Regulation

CECR2 functions as a critical regulator of chromatin architecture through multiple mechanisms:

  • CERF complex formation: Partners with ISWI ATPases SNF2L (SMARCA1) and SNF2H (SMARCA5) to modulate nucleosome spacing and DNA accessibility [1]
  • Transcriptional control: Recognizes acetylated histones in euchromatic regions to facilitate transcriptional activation [1]
  • Developmental processes: Essential for proper neurulation and spermatogenesis through spatial and temporal regulation of gene expression [1]
  • DNA damage response: Contributes to γ-H2AX activity and double-strand break repair through its bromodomain function [3]

These functions establish CECR2 as a central epigenetic regulator that translates histone modification patterns into functional chromatin states.

Involvement in Disease Pathways

Dysregulation of CECR2 bromodomain function contributes to several pathological conditions:

  • Cancer progression: Promotes metastatic behavior through enhanced NF-κB signaling and expression of pro-metastatic genes [1]
  • Inflammatory pathways: Augments inflammatory responses by binding acetylated RelA and sustaining NF-κB transcriptional activity [1]
  • Glioma pathogenesis: Identified as a potential prognostic marker in glioma patients, suggesting clinical utility [1]
  • Therapeutic vulnerability: Cancer cells show differential sensitivity to CECR2 inhibition, with SW48 colon cancer cells exhibiting particular susceptibility (submicromolar IC50) [2]

The pathological significance of CECR2 across these conditions highlights its potential as a therapeutic target in oncology and inflammatory diseases.

Therapeutic Targeting and Inhibitor Development

CECR2 Bromodomain Inhibitors

Targeting the CECR2 bromodomain has emerged as a promising therapeutic strategy:

  • This compound: A selective inhibitor with high affinity (KD = 80 nM; IC50 = 47 nM in vitro) and specificity over 48 other bromodomains tested [2]
  • Cellular activity: Effectively displaces CECR2 from chromatin at 5-15 μM concentration and exhibits cytotoxic effects across multiple cancer cell lines [2]
  • Mechanism of action: Induces apoptosis in sensitive cell lines (e.g., SW48 colon cancer cells) and perturbs cell cycle progression [2]
  • Specificity profile: Shows minimal cross-reactivity with BRG1 bromodomain, unlike the BRD inhibitor PFI-3 [2]
Cellular Responses to CECR2 Inhibition

The consequences of CECR2 bromodomain inhibition have been characterized in multiple cellular models:

Table 3: Cellular Effects of CECR2 Bromodomain Inhibition

Cell Line Origin Response to this compound CECR2 Expression Proposed Mechanism
SW48 Colon cancer High sensitivity (submicromolar IC50) Moderate Primarily apoptosis
HCT116 Colon cancer Moderate sensitivity Moderate Mixed apoptosis and cell cycle arrest
HT29 Colon cancer Lower sensitivity Low CECR2-independent effects dominant
H460 Lung cancer Moderate sensitivity Low CECR2-independent component
HeLa Cervical cancer Moderate sensitivity Low Combination of mechanisms
U2OS Bone cancer Moderate sensitivity Moderate Cell cycle perturbation

The variation in sensitivity across cell lines suggests both CECR2-dependent and CECR2-independent mechanisms of action for this compound, highlighting the importance of patient stratification strategies for therapeutic development.

Conclusion and Future Perspectives

The CECR2 bromodomain represents a compelling example of specialized epigenetic recognition with significant implications for basic biology and therapeutic development. Its unique binding mode, preference for multi-acetylated histone marks, and functional role in NF-κB signaling position it at the interface of chromatin regulation and inflammatory signaling. The development of selective inhibitors like this compound provides valuable chemical tools for dissecting CECR2 function and potential starting points for therapeutic development.

Future research directions should include:

  • Structural characterization of full-length CECR2 in complex with native nucleosome substrates
  • Comprehensive profiling of CECR2 dependencies across cancer types to identify predictive biomarkers
  • Optimization of inhibitor specificity and pharmacokinetic properties for in vivo applications
  • Integration of CECR2 targeting with combination therapies, particularly in NF-κB-driven pathologies

References

Non-BET Bromodomain Families and Their Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Bromodomains are "reader" modules that recognize acetylated lysine residues on histones and other proteins, facilitating the recruitment of transcriptional machinery [1]. The 61 human bromodomains are classified into eight subfamilies [1] [2]. The non-BET bromodomains (subfamilies I and III-VIII) are involved in diverse biological processes and represent emerging targets for cancer, inflammation, and other diseases [3].

Key Non-BET Bromodomain Targets and Their Chemical Probes

Bromodomain / Protein Sub-family Representative Chemical Probe(s) Reported Potency (KD or IC50) Primary Biological Roles & Therapeutic Relevance
CBP / p300 III SGC-CBP30 [4] [2] CBP KD=21 nM; p300 KD=32 nM [4] Transcriptional co-activators; roles in signaling, cell cycle; targeted in cancer & inflammation [4] [3]
GNE-781 [2] 650-fold selectivity over BRD4 [2]
BRD9 IV I-BRD9 [5] [2] Potent & selective inhibitor [5] Subunit of mSWI/SNF chromatin remodeling complex; implicated in cancer & UF pathogenesis [5]
BI-9564 [2] Potent & selective inhibitor [2]
BRD7 IV Not extensively covered in results N/A Component of chromatin remodeling complexes [2]
ATAD2 IV GSK8814 [2] Potent & selective antagonist [2] Co-regulator of MYC & estrogen/androgen receptors; overexpressed in cancers; poor prognosis marker [1]
BRPF1/2/3 IV OF-1, NI-57 (pan-BRPF) [2] Potent & selective probes [2] Scaffolds for MOZ/MORF HAT complexes; roles in development & hematological malignancies [1]
PFI-4, GSK6853 (BRPF1B-selective) [2] Potent & selective probes [2]
CECR2 I NVS-CECR2-1 [3] [2] IC50=47 nM; KD=80 nM [3] Chromatin remodeling; predicted highly druggable; probe available despite poor solubility [3] [2]
PCAF/GCN5 I L-Moses [2] PCAF KD=126 nM; GCN5 KD=600 nM [2] HATs; linked to HIV replication, cancer, neuro-inflammation [3]
GSK4027 [2] KD=1.4 nM (for both) [2]
BAZ2A/B VI GSK2801, BAZ2-ICR [2] High affinity probes [2] Components of chromatin remodeling complexes [2]
TRIM24 VI Compound 34 [2] Dual BRPF1B/2 & TRIM24 antagonist [2] Transcriptional regulator; potential oncogene [2]

Experimental Protocols for Profiling Inhibitors

Rigorous assessment of compound selectivity and cellular engagement is critical for validating chemical probes and inhibitors [3] [2].

1. Primary In Vitro Binding Assays

  • BROMOscan: A high-throughput binding assay platform used to comprehensively evaluate inhibitor selectivity across a wide panel of bromodomains [2]. Researchers can obtain quantitative KD or IC50 values for numerous targets simultaneously.
  • Isothermal Titration Calorimetry (ITC): Measures binding affinity and thermodynamics by detecting heat changes upon ligand binding. Used to confirm high-affinity interactions, e.g., this compound binding to CECR2 (KD=80 nM) [3].
  • Differential Scanning Fluorimetry (DSF): A rapid screening method detecting thermal stabilization of proteins upon ligand binding. Useful for initial selectivity profiling [3].

2. Cellular Target Engagement

  • Fluorescence Recovery After Photobleaching (FRAP): Assesses compound cell permeability and intracellular target binding. Example: this compound engaged full-length CECR2 at 0.1 μM in cellular models [3].
  • Cellular Phenotypic Assays: After confirming target engagement, functional assays evaluate downstream effects:
    • Cell Proliferation: Trypan blue exclusion assays or measurement of proliferation markers like PCNA [5].
    • Apoptosis & Cell Cycle Analysis: Flow cytometry with Annexin V/PI staining and DNA content analysis [5].
    • Gene Expression: RNA-seq or qPCR to assess transcriptomic changes, such as downregulation of oncogenes like MYC [4] [5].

Therapeutic Applications and Case Studies

Uterine Fibroids (UFs)

  • BRD9 protein levels were significantly upregulated in 81% of human UF samples compared to matched myometrium [5].
  • Treatment with the BRD9 inhibitor I-BRD9 (1-25 μM) suppressed UF cell proliferation, induced G1 cell cycle arrest, increased apoptosis/necrosis, and reduced extracellular matrix protein deposition [5].
  • Transcriptomic profiling demonstrated that BRD9 inhibition reprograms the UF cell epigenome and epitranscriptome, impacting cell cycle and ECM pathways [5].

Cancer

  • CBP/p300 Inhibition: SGC-CBP30 shows synergistic effects with DDR1 inhibitors in idiopathic pulmonary fibrosis models and inhibits p300-mediated p53 activity [4]. CCS1477 is an oral CBP/p300 inhibitor in Phase 1/2 trials for advanced prostate cancer and hematological malignancies [4].
  • BRD9 in Hematologic Malignancies: Inhibitors like I-BRD9 and BI-9564 show anti-proliferative effects in hematologic tumor models [2].

Bromodomain Structural Classification

The following diagram illustrates the structural classification of human bromodomains into eight subfamilies, highlighting the placement of key non-BET targets [1] [2]:

structural_classification Structural Classification of Human Bromodomains Bromodomains Human Bromodomains (61 in 46 proteins) Subfamily_I Subfamily I Bromodomains->Subfamily_I Subfamily_III Subfamily III Bromodomains->Subfamily_III Subfamily_IV Subfamily IV Bromodomains->Subfamily_IV Subfamily_VI Subfamily VI Bromodomains->Subfamily_VI Others Subfamilies V, VII, VIII Bromodomains->Others PCAF PCAF/GCN5 Subfamily_I->PCAF CECR2_node CECR2 Subfamily_I->CECR2_node CBP_node CBP/p300 Subfamily_III->CBP_node BRD9_node BRD9/BRD7 Subfamily_IV->BRD9_node ATAD2_node ATAD2 Subfamily_IV->ATAD2_node BRPF_node BRPF1/2/3 Subfamily_IV->BRPF_node BAZ2_node BAZ2A/B Subfamily_VI->BAZ2_node TRIM24_node TRIM24 Subfamily_VI->TRIM24_node

Structural classification of human bromodomains with key non-BET subfamilies and targets.

Future Perspectives and Challenges

The field of non-BET bromodomain inhibitors has progressed significantly, with chemical probes now available for many targets [2]. However, several challenges and future directions remain:

  • Clinical Translation: Despite promising preclinical results, clinical progress has faced challenges including narrow therapeutic windows and mixed efficacy [6].
  • Target Validation: Many non-BET bromodomains require further biological characterization to establish their therapeutic relevance [3].
  • Combination Therapies: Given limited monotherapeutic activity, rational combinations with other anticancer agents represent a promising path forward [7].

References

Comprehensive Technical Guide: CECR2 in Chromatin Remodeling and DNA Damage Response

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Identity and Functional Domains of CECR2

CECR2 (Cat Eye Syndrome Chromosome Region Candidate 2) is a nuclear factor characterized by several functional domains that enable its role as an epigenetic reader and chromatin remodeling regulator. The gene is located at 22q11.1-q11.21 in humans and encodes a protein that contains several critical functional domains. [1]

Table 1: Functional Domains of CECR2 Protein

Domain Name Structural Features Functional Role
Bromodomain Gcn5-like subfamily Recognizes acetylated lysine residues on histones; also binds butyryllysine and crotonyllysine modifications [2]
DDT Domain Characteristic motif Critical for protein-protein interactions and complex formation during reprogramming [3]
AT-hook Motifs DNA-binding domains Facilitates interaction with DNA and nucleosome positioning
WHIM3 WSTF, HB1, Itc1p, MBD9 motif 3 Additional functional motif contributing to chromatin interactions [1]

The bromodomain of CECR2 exhibits unique binding properties, recognizing not only canonical acetylated lysine marks but also longer acyl groups such as butyryllysine and crotonyllysine, with particular affinity for specific histone variants including H2A.Z isoform I. This broad recognition capability allows CECR2 to function as a sophisticated epigenetic sensor that integrates multiple histone modification signals. [2]

CECR2 in Chromatin Remodeling Complexes

CECR2 functions as a critical component of ATP-dependent chromatin remodeling complexes, particularly through its association with ISWI family ATPases. These complexes regulate nucleosome positioning, chromatin accessibility, and gene expression patterns. [2] [4]

CERF Complex Formation and Specificity

The CECR2-containing Remodeling Factor (CERF) complex represents a specialized chromatin remodeling entity with distinct compositional features:

G ISWI_ATPases ISWI ATPase Subunits SMARCA1 SMARCA1 (SNF2L) ISWI_ATPases->SMARCA1 SMARCA5 SMARCA5 (SNF2H) ISWI_ATPases->SMARCA5 CECR2 CECR2 (Regulatory Subunit) SMARCA1->CECR2 Preferred Partner CERF_Complex CERF Complex CECR2->CERF_Complex

CECR2 preferentially partners with SMARCA1 to form the CERF chromatin remodeling complex, distinguishing it from other ISWI complexes that typically utilize SMARCA5. [4] [5]

The CERF complex exhibits tissue-specific expression and function, with particularly important roles in neural development and spermatogenesis. In neural tissues, CECR2 forms complexes with SNF2L (SMARCA1), while in testis, it predominantly associates with SNF2H (SMARCA5) to regulate spermatogenic processes. [2]

Biological Functions in Development

CECR2 plays essential roles in embryonic development, with demonstrated functions in:

  • Neural Tube Formation: CECR2 mutations in mice cause exencephaly (a neural tube defect) through misregulation of mesenchymal/ectodermal transcription factors [2] [6]
  • Inner Ear Development: CECR2 deficiency leads to cochlear defects, including rotational abnormalities of sensory cells and extra cell rows, resembling planar cell polarity phenotypes [6]
  • Spermatogenesis: CECR2 forms complexes with SNF2H in testis and is essential for proper fertilization [2]
  • Early Embryonic Development: Loss-of-function mutations cause defects at peri-implantation or early pregnancy stages [2]

CECR2 in DNA Damage Response

CECR2 plays a significant role in the cellular response to DNA damage, particularly through its regulation of γ-H2AX formation and double-strand break (DSB) repair.

Mechanism in Double-Strand Break Repair

G DSB DNA Double-Strand Break H2AX_Phosphorylation H2AX Phosphorylation (γ-H2AX formation) DSB->H2AX_Phosphorylation CECR2_Recruitment CECR2 Recruitment H2AX_Phosphorylation->CECR2_Recruitment Repair_Focus_Assembly DNA Repair Focus Assembly DSB_Repair DSB Repair Completion Repair_Focus_Assembly->DSB_Repair Chromatin_Remodeling Chromatin Remodeling CECR2_Recruitment->Chromatin_Remodeling Chromatin_Remodeling->Repair_Focus_Assembly CECR2_BRD CECR2 Bromodomain Inhibition CECR2_BRD->CECR2_Recruitment Blocks

CECR2 facilitates DNA double-strand break repair by promoting γ-H2AX formation and chromatin remodeling. Ectopic expression of its bromodomain acts as a dominant negative. [7] [8]

Experimental Evidence from Genome-Wide Screens

A comprehensive genome-wide screen of human bromodomain-containing proteins identified CECR2 as a novel DNA damage response protein. Key findings from this research include: [7] [8]

  • Screening Scale: The study evaluated 52 individual bromodomains from 38 human bromodomain-containing proteins, representing 93% of all known human bromodomains
  • Specific Activity: The CECR2 bromodomain demonstrated strong γ-H2AX inhibition activity when ectopically expressed
  • Functional Validation: siRNA-mediated knockdown of CECR2 impaired γ-H2AX formation and compromised DSB repair efficiency
  • Chromatin Dependence: The γ-H2AX inhibition activity specifically depended on the chromatin-binding affinity of the CECR2 bromodomain

Table 2: CECR2 in DNA Damage Response Pathways

DNA Repair Pathway CECR2 Function Experimental Evidence
Double-Strand Break Repair Promotes γ-H2AX formation and facilitates repair complex assembly siRNA knockdown impairs γ-H2AX foci formation and reduces repair efficiency [7]
Base Excision Repair Potential involvement through ISWI complex recruitment to laser-induced damage SMARCA5/SMARCA1/ACF1 recruitment to 405nm laser damage sites [5]
Nucleotide Excision Repair Indirect evidence through ISWI family involvement ISWI complexes implicated in multiple DDR pathways [5]

CECR2 in Cellular Reprogramming

CECR2 has been identified as a significant factor in somatic cell reprogramming, where it functions as a downstream effector of the pluripotency factor SALL4. [3]

Experimental Protocol: Reprogramming Assay

Objective: Identify downstream effectors of SALL4 in somatic cell reprogramming. [3]

Methodology:

  • Starting Cells: Mouse embryonic fibroblasts (MEFs) with Oct4-GFP and/or Dppa5a-Tdtomato reporters
  • Reprogramming Factors: OKS (Oct4, Sox2, Klf4) base combination
  • Candidate Testing: Nine SALL4-regulated genes (Tfcp2l1, Nup210, Lin28a, Cecr2, Trh, Dppa5a, Hmgb2, Rcor2, Tdh) individually introduced into OKS-induced reprogramming
  • Evaluation Metrics: Reprogramming efficiency assessed by colony formation, timing, and pluripotency marker expression

Key Findings:

  • CECR2 was the only candidate that significantly promoted OKS-induced reprogramming
  • CECR2 primarily enhanced the late stage of reprogramming
  • SALL4 directly activates Cecr2 expression by binding to its promoter region
  • CECR2 promotes reprogramming through formation of a chromatin remodeling complex with SMARCA1 (SWI/SNF family) dependent on its DDT domain

CECR2 in Cancer and Therapeutic Targeting

CECR2 has emerged as a potentially significant factor in cancer progression, with roles identified in both solid tumors and hematological malignancies.

Oncogenic Functions and Mechanisms
  • Breast Cancer Metastasis: CECR2 is upregulated in metastatic breast cancer, where it promotes NF-κB signaling and macrophage-mediated immune suppression through enhanced chromatin accessibility and RELA recruitment [2] [1]
  • Laryngeal Squamous Cell Carcinoma: CECR2 appears to function as a tumor suppressor in this context, with downregulation linked to altered glutamine metabolism and tumor growth [1]
  • Prostate Cancer: While not directly documented for CECR2 in the search results, related ISWI complex members show prognostic significance in prostate cancer [4]
Therapeutic Targeting Approaches

The development of small molecule inhibitors targeting the CECR2 bromodomain represents an emerging therapeutic strategy:

  • Identified Compounds: GNE-886 and NVS-CECR2-1 have been developed as specific CECR2 bromodomain inhibitors [2]
  • Rationale: Targeting CECR2's epigenetic reader function may disrupt its oncogenic activities in cancer progression and metastasis
  • Potential Applications: Metastatic breast cancer and other malignancies where CECR2 contributes to pathogenic gene expression programs

Concluding Remarks and Future Directions

CECR2 represents a multifaceted chromatin remodeling regulator with essential functions in development, DNA damage response, and disease pathogenesis. Its unique domain structure and complex-forming capabilities with ISWI ATPases position it as a critical epigenetic regulator across diverse biological contexts.

Future research directions should focus on:

  • Elucidating the structural basis of CECR2 interactions with histone modifications and partner proteins
  • Defining tissue-specific complex compositions and their functional consequences
  • Developing more potent and selective inhibitors for therapeutic applications
  • Exploring potential compensatory mechanisms among related chromatin remodeling complexes

References

NVS-CECR2-1 chemical probe epigenetic signaling

Author: Smolecule Technical Support Team. Date: February 2026

NVS-CECR2-1 Overview and Mechanism

This compound is a small-molecule inhibitor developed to target the bromodomain of Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2) [1] [2]. CECR2 is a subunit of chromatin remodeling complexes that uses its bromodomain to "read" acetylated lysine marks on histones and other proteins, thereby regulating gene expression [3] [4]. The probe was developed by the Structural Genomics Consortium (SGC) in collaboration with Novartis [1] [2].

Its primary mechanism is to compete with acetylated lysine residues, preventing CECR2 from binding to chromatin. This displacement disrupts the function of the CECR2-containing remodeling factor (CERF) complex, leading to altered chromatin accessibility and suppression of genes that promote cancer progression and metastasis [3] [4].

Quantitative Binding and Cellular Activity Data

The following table summarizes key quantitative data that establishes the high potency and selectivity of this compound.

Parameter Value Experimental Method Context / Ligand
In vitro binding affinity (KD) 80 nM [1] [2] Isothermal Titration Calorimetry (ITC) [5] CECR2 bromodomain
In vitro inhibitory activity (IC50) 47 nM [1] [2] AlphaScreen competitive binding assay [5] Tetra-acetylated H4 peptide (H4K5acK8acK12acK16ac) [5]
Cellular target engagement (Relative IC50) ~100-200 nM [5] NanoBRET assay in U2OS cells [5] Displacement of fluorescent ligand from CECR2 in cells
Cellular functional activity (EC50) 1 - 5 µM [1] [2] [5] Chromatin fractionation / FRAP assays [1] [5] Displacement of CECR2 from chromatin

| Cytotoxicity (IC50) (SW48 colon cancer cells) | Sub-micromolar [1] [2] | Cell viability (MTS) assay [1] [2] | Induction of apoptosis |

Key Experimental Protocols

The potency and cellular efficacy of this compound were established through several critical experiments.

  • Chromatin Fractionation: This assay demonstrates that this compound displaces CECR2 from chromatin within cells [1] [2]. Treated cells are lysed and fractionated into a chromatin-bound (insoluble) and a chromatin-unbound (soluble) fraction. The distribution of CECR2 across these fractions is analyzed by immunoblotting. Results show that this compound (5-15 µM) causes a dose-dependent shift of CECR2 from the chromatin-bound to the chromatin-unbound fraction, confirming the inhibitor's functional cellular activity [1] [2].
  • Fluorescence Recovery After Photobleaching (FRAP): This method visually confirms the inhibitor's effect on chromatin dynamics in live cells [5]. Cells expressing fluorescently tagged CECR2 are treated with this compound. A region of the nucleus is photobleached, and the recovery of fluorescence, which indicates the mobility of CECR2 as it rebinds to chromatin, is measured. This compound (1-5 µM) significantly slows the recovery rate, demonstrating that it impedes CECR2's binding to chromatin [5].
  • Cytotoxicity and Apoptosis Assays: These experiments evaluate the anti-cancer potential of this compound [1] [2]. A panel of human cancer cell lines is treated with increasing concentrations of the inhibitor, and cell viability is measured after several days (e.g., using MTS assay). The mode of cell death is investigated by measuring markers of apoptosis. This compound exhibits broad cytotoxicity, with particular potency against SW48 colon cancer cells (sub-micromolar IC50), primarily by inducing apoptosis [1] [2].

CECR2 Signaling in Cancer and Inhibitor Mechanism

This compound exerts its anti-cancer effects primarily by disrupting a critical pathway involving CECR2 and the transcription factor NF-κB, which drives the expression of pro-metastatic and immunosuppressive genes [3] [4]. The following diagram illustrates this signaling axis and the point of inhibition.

G AcetylatedHistones Acetylated Histones CECR2_BRD CECR2 Bromodomain AcetylatedHistones->CECR2_BRD  Binds CECR2_RELA_Complex CECR2/RelA Complex CECR2_BRD->CECR2_RELA_Complex  Forms NFkB_RELA NF-κB (RelA) K310ac NFkB_RELA->CECR2_BRD  Recruits ChromatinRemodeling Chromatin Remodeling (Increased Accessibility) CECR2_RELA_Complex->ChromatinRemodeling GeneActivation Pro-Metastatic & Immune Gene Transcription ChromatinRemodeling->GeneActivation NVS_Inhibitor This compound NVS_Inhibitor->CECR2_BRD  Inhibits

This compound inhibits the CECR2-NF-κB signaling axis that drives pro-metastatic gene expression.

Therapeutic Potential and Research Applications

Research has highlighted the promising therapeutic potential of this compound, particularly in targeting cancer metastasis.

  • CECR2's Role in Metastasis: CECR2 is upregulated in breast cancer metastases and is associated with worse metastasis-free survival [4]. It forms a complex with the acetylated NF-κB subunit RelA (at K310) to open chromatin and activate genes that promote metastasis (e.g., TNC, MMP2) and immunosuppression (e.g., CSF1, CXCL1), leading to M2 macrophage polarization [4].
  • In Vivo Validation: Depletion of CECR2 or its pharmacological inhibition with this compound significantly impeded breast cancer metastasis in immunocompetent mouse models, underscoring its role in modulating the tumor immune microenvironment [4].
  • Broad Cytotoxic Activity: this compound exhibits cytotoxic activity against a wide panel of human cancer cell lines (e.g., colon, lung, cervix, bone), with effects mediated both by on-target CECR2 inhibition and CECR2-independent mechanisms [1] [2].

Key Takeaways for Researchers

  • A Validated Chemical Probe: this compound is a high-quality tool for probing CECR2 biology, with well-characterized in vitro and cellular activity [1] [5].
  • Mechanism Beyond Histone Binding: It disrupts a critical non-histone protein interaction between CECR2 and acetylated RelA, a key node in inflammatory and metastatic signaling [3] [4].
  • Promising Anticancer Agent: Its efficacy in killing cancer cells and blocking metastasis in models, especially by altering the immune microenvironment, nominates CECR2 as a attractive therapeutic target [1] [4].

References

NVS-CECR2-1 chromatin fractionation assay protocol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to NVS-CECR2-1

This compound is a potent and selective small-molecule inhibitor targeting the bromodomain of CECR2 (cat eye syndrome chromosome region, candidate 2), a chromatin remodeling factor [1] [2]. Its primary mechanism of action is to disrupt the interaction between the CECR2 bromodomain and acetylated lysine residues on histones, thereby displacing CECR2 from chromatin and potentially impairing its function in gene regulation and DNA damage response [1] [3]. The application notes below detail how a chromatin fractionation assay can be used to visually demonstrate the successful cellular engagement and functional impact of this inhibitor.

Chromatin Fractionation Protocol

This protocol is adapted from methods used to characterize this compound and other chromatin-bound proteins [1] [4]. The core principle involves sequentially fractionating cells to isolate a chromatin-bound protein fraction, which can then be analyzed by Western blot to determine if a protein of interest (like CECR2) has been displaced following inhibitor treatment.

The workflow for the entire experiment, from cell culture to data analysis, can be summarized as follows:

A Cell Culture & Treatment B Harvest and Wash Cells A->B C Cytoplasmic Lysis (E1 Buffer) B->C D Nuclear Lysis (E2 Buffer) C->D E Chromatin Fractionation (Sonication in E3 Buffer) D->E F Centrifugation E->F G Western Blot Analysis F->G

Materials and Reagents
  • Cell Lines: Various human cancer cell lines have been used, including SW48 (colon cancer) and U2OS (bone osteosarcoma) [1].
  • Inhibitor: this compound, typically prepared as a high-concentration stock solution (e.g., 10-100 mM) in DMSO [2] [5].
  • Key Buffers: The exact composition may vary, but the following buffers are essential for the fractionation [4]:
    • E1 Buffer (Cytoplasmic Lysis Buffer): 50 mM HEPES-KOH (pH 7.5), 140 mM NaCl, 1 mM EDTA, 10% Glycerol, 0.5% NP-40, 0.25% Triton X-100. This buffer disrupts the plasma membrane and releases cytoplasmic contents.
    • E2 Buffer (Nuclear Lysis Buffer): 10 mM HEPES-KOH (pH 7.5), 200 mM NaCl, 1 mM EDTA, 0.5 mM EGTA, 0.5% NP-40. This buffer solubilizes the nuclear membrane but not chromatin.
    • E3 Buffer (Chromatin Extraction Buffer): 10 mM Tris-HCl (pH 8.0), 200 mM NaCl, 1 mM EDTA, 0.5 mM EGTA. This buffer is used to resuspend the final pellet, which contains chromatin.
Step-by-Step Procedure
  • Cell Treatment: Treat cells (e.g., SW48) with this compound. The referenced study used concentrations of 5, 10, and 15 μM for 2 hours to show a dose-dependent effect [1]. Include a DMSO-only treatment as a vehicle control.
  • Harvesting: Wash cells with ice-cold PBS and scrape them into a microcentrifuge tube. Pellet cells at a low speed (e.g., 130 × g for 3 min at 4°C) [4].
  • Cytoplasmic Fraction (Supernatant 1): Lyse the cell pellet in a measured volume of ice-cold E1 buffer by gentle pipetting. Centrifuge at 1,100 × g for 2 min at 4°C. Transfer the supernatant to a new tube; this is the cytoplasmic fraction.
  • Nuclear Wash: Resuspend the pellet in the same volume of E1 buffer, incubate on ice for 10 minutes, and centrifuge again at 1,100 × g for 2 min. Discard the supernatant. This step washes the nuclei.
  • Nuclear Fraction (Supernatant 2): Resuspend the pellet in a volume of ice-cold E2 buffer. Centrifuge at 1,100 × g for 2 min. Transfer the supernatant to a new tube; this is the soluble nuclear fraction.
  • Chromatin Fraction (Supernatant 3): Resuspend the final pellet in E3 buffer. This pellet contains the insoluble chromatin.
    • Sonication: Sonicate the suspension in a water bath sonicator (e.g., 5 min, 30 sec ON/30 sec OFF at high power) to shear the DNA and release chromatin-bound proteins [4].
    • Alternative Nuclease Digestion: As an alternative to sonication, the pellet can be resuspended in E3 buffer supplemented with 1-2 mM MgCl₂ and digested with Benzonase (e.g., 1:1000 dilution) for 20-30 minutes at room temperature to degrade nucleic acids [4].
  • Clarification: Centrifuge the sonicated or digested chromatin fraction at high speed (e.g., 16,000 × g for 10 min at 4°C). The resulting supernatant is the chromatin-bound protein fraction [4].

Expected Results and Data Interpretation

In a successful assay, Western blot analysis of the fractions will show that this compound treatment causes a dose-dependent dissociation of CECR2 from the chromatin-bound fraction into the soluble nuclear fraction [1]. The following table summarizes quantitative data from the reference study:

Table 1: Cytotoxic Activity of this compound on Human Cell Lines [1]

Cell Line Tissue Origin IC₅₀ / Effective Concentration Key Observed Effect
SW48 Colon Cancer Sub-micromolar (~0.64 μM) Induced apoptosis; reduced clonogenic activity
HCT116 Colon Cancer Low micromolar range Cytotoxicity
HeLa Cervix Cancer Low micromolar range Cytotoxicity
U2OS Bone Cancer Low micromolar range Cytotoxicity
HEK 293 T Embryonic Kidney Low micromolar range Cytotoxicity (non-cancer)

Table 2: Key Experimental Findings from Chromatin Fractionation [1]

Experimental Condition Concentration Used Observation in Chromatin Fraction Biological Interpretation
This compound Treatment 5 - 15 μM Dose-dependent decrease of CECR2 Direct, on-target engagement of CECR2
PFI-3 (Control Inhibitor) 100 - 200 μM No change in CECR2 binding Confirms specificity of this compound for CECR2
CECR2 Knockdown N/A Increased cell viability upon drug treatment Further confirms on-target activity
Apoptosis Assay (SW48) 0.5 - 6 μM Dose-dependent increase in apoptosis (>80% at 6μM) Links chromatin displacement to cell death

Troubleshooting and Best Practices

  • Confirming Fraction Purity: Always validate your fractionation by probing Western blots with antibodies against marker proteins: α-Tubulin (cytoplasm), Lamin B (nucleus), and Histone H3 (chromatin) [4].
  • Specificity Control: The study used PFI-3, a BRG1/SMARCA4 bromodomain inhibitor, as a negative control. PFI-3 did not displace CECR2 from chromatin, demonstrating the specificity of this compound [1].
  • Handling the Chromatin Pellet: The final pellet before sonication/Benzonase treatment can be sticky. Use wide-bore pipette tips to avoid loss of material [4].
  • CECR2-Independent Effects: Be aware that this compound may also exhibit some CECR2-independent cytotoxic effects, as its cytotoxicity was reduced but not completely abolished by CECR2 depletion [1].

Application Notes for Drug Development

The chromatin fractionation assay is a powerful tool in preclinical drug development for this compound, as it:

  • Validates Target Engagement: Directly demonstrates that the inhibitor reaches its intracellular target and disrupts its normal chromatin-binding function [1].
  • Guides Dose Selection: The dose-dependent effect observed in the fractionation assay (effective at 5-15 μM) can help determine biologically relevant concentrations for downstream functional assays [1].
  • Supports Mechanism of Action: Linking CECR2 displacement from chromatin to the induction of apoptosis provides a strong mechanistic rationale for its observed anti-cancer activity [1].

I hope these detailed application notes and protocols assist your research. Should you require further clarification on any specific step, please feel free to ask.

References

Comprehensive Application Notes and Protocols: CECR2 Bromodomain Cellular Displacement Assays for Drug Discovery

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to CECR2 Bromodomain Biology and Therapeutic Potential

The Cat Eye Syndrome Chromosome Region candidate 2 (CECR2) bromodomain is an epigenetic reader module that recognizes and binds to acetylated lysine residues on histone proteins and non-histone proteins, playing a pivotal role in chromatin remodeling and transcriptional regulation. As a regulatory subunit of the CECR2-containing remodeling factor (CERF) complex, CECR2 works in concert with ISWI ATPases (SNF2L/SMARCA1 and SNF2H/SMARCA5) to modulate nucleosome positioning and DNA accessibility essential for fundamental biological processes including neurulation, spermatogenesis, and cellular differentiation [1] [2]. The CECR2 bromodomain exhibits distinct binding preferences, demonstrating higher affinity for multi-acetylated histone H4 tails (particularly tetra-acetylated H4) compared to mono-acetylated targets, and also interacts with non-histone proteins such as the acetylated RelA subunit of NF-κB at lysine 310 (K310ac) [1] [3]. This interaction with NF-κB connects CECR2 to inflammatory signaling pathways and cancer progression, positioning it as a promising therapeutic target for oncology and inflammatory diseases [1].

The development of specific bromodomain inhibitors has emerged as a strategic approach in epigenetic drug discovery. NVS-CECR2-1, developed through collaboration between the Structural Genomics Consortium and Novartis, represents a potent and selective inhibitor of the CECR2 bromodomain, demonstrating high in vitro affinity (IC~50~ = 47 nM, K~D~ = 80 nM) and selectivity over 48 other bromodomains [4] [5]. Cellular displacement assays are essential for evaluating the efficacy of such inhibitors in physiological environments, assessing their ability to disrupt bromodomain-chromatin interactions and facilitate target engagement. These assays provide critical pharmacodynamic readouts for lead optimization and candidate selection in drug discovery programs targeting CECR2 [4].

CECR2 Bromodomain Cellular Displacement Assays: Overview and Mechanisms

Scientific Principles of Cellular Displacement

Cellular displacement assays for CECR2 bromodomain inhibitors evaluate the compound's ability to disrupt molecular interactions between the bromodomain and its acetylated lysine substrates within the cellular environment. The CECR2 bromodomain functions as a chromatin reader module that specifically recognizes and binds to acetylated lysine residues on histone tails through a conserved hydrophobic cavity formed by left-handed four-helix bundles with ZA and BC loops [4] [1]. This binding mechanism allows CECR2 to localize to specific genomic regions enriched in histone acetylation marks, where it facilitates chromatin remodeling and regulates gene expression. When a small molecule inhibitor such as this compound enters cells and engages with the bromodomain, it competitively antagonizes the native protein-acetylated lysine interaction, resulting in displacement of CECR2 from chromatin [4].

The displacement occurs because the inhibitor binds with high affinity to the acetyl-lysine recognition pocket, sterically blocking the binding site and altering the protein's conformation and charge distribution necessary for chromatin association. This disruption has functional consequences, as evidenced by research showing that CECR2 bromodomain inhibition reduces NF-κB-mediated inflammatory responses and expression of pro-metastatic genes [1] [3]. The cellular efficacy of bromodomain inhibitors is influenced by multiple factors including cell permeability, target binding affinity, intracellular compound concentrations, and retention time. Cellular displacement assays therefore provide critical information about the functional activity of inhibitors under physiologically relevant conditions that cannot be fully recapitulated in in vitro binding assays [4].

Experimental Approaches for Displacement Assessment

Two primary methodological approaches have been established for evaluating CECR2 bromodomain cellular displacement:

  • Chromatin Fractionation Assays: These methods physically separate chromatin-bound from unbound cellular protein fractions, allowing quantitative assessment of bromodomain-chromatin association. The approach involves cell lysis under conditions that preserve nuclear integrity, followed by separation of soluble (chromatin-unbound) and insoluble (chromatin-bound) fractions through centrifugation. The distribution of CECR2 between these fractions is then analyzed by immunoblotting. Treatment with effective bromodomain inhibitors results in a dose-dependent shift of CECR2 from the chromatin-bound to chromatin-unbound fraction [4] [5]. This method provides quantitative data on subcellular protein redistribution and can be adapted to salt-gradient extraction for finer resolution of binding strength.

  • Immunofluorescence Microscopy: This technique visualizes the subcellular localization of CECR2 in intact cells, providing spatial context for chromatin association. In untreated cells, CECR2 exhibits exclusive nuclear staining with a pattern characteristic of chromatin-associated proteins. Following effective bromodomain inhibition, the protein may show more diffuse nuclear staining, though research indicates that the gross nuclear localization of CECR2 remains unchanged even when displaced from chromatin [4]. This method offers the advantage of single-cell resolution and can reveal heterogeneity in cellular responses, but is more qualitative than chromatin fractionation approaches.

Table 1: Comparison of CECR2 Cellular Displacement Assay Methods

Method Key Readout Advantages Limitations Suitable Applications
Chromatin Fractionation Distribution of CECR2 between soluble and chromatin-bound fractions Quantitative, can assess dose-response, provides biochemical confirmation Requires cell lysis, loses spatial information, more labor-intensive Lead optimization, IC~50~ determination, mechanism confirmation
Immunofluorescence Microscopy Subcellular localization pattern of CECR2 Preserves cellular context, visualizes heterogeneity, can be high-content Semi-quantitative, potentially subjective, may miss subtle changes Early screening, phenotypic assessment, spatial distribution studies
Salt-Gradient Chromatin Fractionation Extraction profile of CECR2 at different salt concentrations Provides information on binding strength, higher resolution Technically demanding, requires optimization, longer procedure Mechanistic studies, binding affinity comparisons

Detailed Experimental Protocols

Chromatin Fractionation Assay for CECR2 Displacement

This protocol describes a standardized method for evaluating CECR2 bromodomain inhibitor efficacy through cellular fractionation, adapted from established methodologies [4] [5].

3.1.1 Reagents and Equipment
  • Cell Lines: SW48 colon cancer cells (highly sensitive), HCT116, U2OS, or other relevant cancer cell lines
  • Inhibitors: this compound (test compound), PFI-3 (BRG1 inhibitor as control)
  • Antibodies: Anti-CECR2, anti-BRG1 (control), anti-histone H3 (chromatin marker), anti-tubulin (soluble fraction marker)
  • Buffers:
    • Buffer A: 10 mM HEPES (pH 7.9), 10 mM KCl, 1.5 mM MgCl~2~, 0.34 M sucrose, 10% glycerol, 1 mM DTT, protease inhibitors
    • Buffer B: 3 mM EDTA, 0.2 mM EGTA, 1 mM DTT, protease inhibitors
    • Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS
  • Equipment: Refrigerated centrifuge, microcentrifuge, cell culture incubator, Western blot apparatus, Dounce homogenizer
3.1.2 Step-by-Step Procedure
  • Cell Culture and Treatment:

    • Culture appropriate cell lines in recommended media until 70-80% confluent.
    • Treat cells with varying concentrations of this compound (recommended range: 1-20 μM) or vehicle control (DMSO) for 4-24 hours. Include PFI-3 (100-200 μM) as a control for specificity.
    • For enhanced effect pre-treatment, incubate cells with histone deacetylase inhibitor trichostatin A (TSA, 500 nM) for 6 hours before adding this compound.
  • Cellular Fractionation:

    • Harvest cells using trypsinization or scraping and wash twice with ice-cold PBS.
    • Resuspend cell pellet in Buffer A (100 μL per 10^6^ cells) and incubate on ice for 10 minutes.
    • Add Triton X-100 to 0.1% final concentration, mix gently, and incubate for 5 minutes on ice.
    • Pellet nuclei by centrifugation at 4,000 × g for 5 minutes at 4°C.
    • Collect supernatant (cytoplasmic fraction) and store at -80°C.
    • Wash nuclear pellet with Buffer A and resuspend in Buffer B (50 μL per 10^6~ cells).
    • Incubate for 30 minutes on ice with occasional vortexing.
    • Centrifuge at 6,000 × g for 5 minutes at 4°C.
    • Collect supernatant (soluble nuclear fraction) and store at -80°C.
    • Wash the insoluble pellet (chromatin-bound fraction) with Buffer B and centrifuge again.
    • Solubilize the chromatin-bound fraction in Lysis Buffer with sonication or by adding 20-50 μL of 2× Laemmli buffer and boiling for 10 minutes.
  • Immunoblot Analysis:

    • Separate proteins from each fraction by SDS-PAGE (8-12% gels).
    • Transfer to PVDF or nitrocellulose membranes.
    • Probe membranes with antibodies against CECR2 (1:1,000), BRG1 (1:1,000), histone H3 (1:2,000, chromatin marker), and tubulin (1:2,000, soluble fraction marker).
    • Detect using enhanced chemiluminescence and quantify band intensities using densitometry software.
    • Calculate the percentage of CECR2 in chromatin-bound fraction relative to total CECR2 (soluble nuclear + chromatin-bound).
3.1.3 Data Analysis and Interpretation
  • Quantitative Assessment: Calculate the ratio of chromatin-bound CECR2 to total CECR2 for each treatment condition. Compare inhibitor-treated samples to vehicle controls to determine percentage displacement.
  • Dose-Response Analysis: Plot inhibitor concentration versus percentage of CECR2 chromatin binding to determine IC~50~ values using non-linear regression analysis (e.g., log(inhibitor) vs. response model in GraphPad Prism).
  • Specificity Evaluation: Confirm assay specificity by demonstrating that this compound does not affect chromatin binding of BRG1, while PFI-3 does not affect CECR2 chromatin association.

Table 2: Expected Results for this compound in Chromatin Fractionation Assay

This compound Concentration Expected CECR2 Chromatin Binding (% of Control) Expected Effect on BRG1 Interpretation
0 μM (DMSO control) 100% No effect Baseline chromatin association
1 μM 60-80% No effect Partial displacement
5 μM 20-40% No effect Significant displacement
10 μM 5-15% No effect Near-complete displacement
15 μM <10% No effect Maximal displacement
PFI-3 (100-200 μM) No significant effect Significant displacement Specificity control
Immunofluorescence Microscopy Protocol

This protocol describes the visualization of CECR2 subcellular localization following bromodomain inhibitor treatment [4].

3.2.1 Reagents and Equipment
  • Cell Culture: Glass coverslips, appropriate cell culture plates
  • Fixation: 4% paraformaldehyde in PBS
  • Permeabilization: 0.2% Triton X-100 in PBS
  • Blocking: 5% normal goat serum, 1% BSA in PBS
  • Antibodies: Primary anti-CECR2 antibody, fluorescently-labeled secondary antibody
  • Staining: DAPI (nuclear counterstain), mounting medium
  • Equipment: Confocal or fluorescence microscope, image analysis software
3.2.2 Step-by-Step Procedure
  • Cell Seeding and Treatment:

    • Seed cells onto sterile glass coverslips in 12-well or 24-well plates and culture until 60-70% confluent.
    • Treat cells with this compound (1-15 μM) or vehicle control for 4-24 hours.
  • Fixation and Staining:

    • Remove media and wash cells gently with PBS.
    • Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
    • Wash three times with PBS (5 minutes each).
    • Permeabilize cells with 0.2% Triton X-100 in PBS for 10 minutes.
    • Wash three times with PBS (5 minutes each).
    • Block with 5% normal goat serum in PBS for 1 hour at room temperature.
    • Incubate with primary anti-CECR2 antibody diluted in blocking solution overnight at 4°C.
    • Wash three times with PBS (5 minutes each).
    • Incubate with fluorescent secondary antibody (e.g., Alexa Fluor 488) diluted in blocking solution for 1 hour at room temperature in the dark.
    • Wash three times with PBS (5 minutes each).
    • Counterstain nuclei with DAPI (0.5 μg/mL) for 5 minutes.
    • Wash with PBS and mount coverslips onto glass slides using antifade mounting medium.
  • Image Acquisition and Analysis:

    • Acquire images using a confocal or fluorescence microscope with consistent settings across all samples.
    • Capture multiple fields per condition (minimum 5 fields, 20-50 cells per field).
    • Analyze images for CECR2 localization patterns and intensity.
    • Quantify nuclear fluorescence intensity using ImageJ or similar software.

Data Interpretation and Troubleshooting

Analysis of Experimental Results

Proper interpretation of CECR2 displacement assay data requires consideration of multiple parameters. A successful displacement experiment demonstrates a dose-dependent reduction in chromatin-associated CECR2 without affecting the localization of unrelated chromatin proteins such as BRG1. The positive control this compound should show significant efficacy at concentrations of 5-15 μM, while the negative control PFI-3 should not displace CECR2 even at high concentrations (100-200 μM) [4]. When pre-treating cells with histone deacetylase inhibitors like TSA, expect enhanced CECR2 chromatin association at baseline, which should be effectively reversed by this compound co-treatment. This combination approach provides a more robust assay window for detecting displacement activity.

For quantitative analysis, calculate the percentage displacement using the formula: % Displacement = [1 - (CECR2~chromatin, treated~ / CECR2~chromatin, control~)] × 100. Generate dose-response curves by plotting inhibitor concentration against percentage displacement and fit using a four-parameter logistic model to determine IC~50~ values. Research indicates that this compound exhibits cytotoxic activity against various cancer cell lines with submicromolar to low micromolar IC~50~ values, with particularly high potency in SW48 colon cancer cells (IC~50~ < 1 μM) [4] [5]. However, note that displacement IC~50~ values from cellular assays may be higher than in vitro binding affinities due to factors including cellular permeability, compound efflux, and protein binding.

Troubleshooting Common Issues
  • Incomplete Displacement: If maximal concentrations of this compound (15-20 μM) fail to completely displace CECR2 from chromatin, consider increasing treatment duration (up to 24 hours), verifying compound solubility and stability in media, or confirming cellular uptake using analytical methods.
  • High Background in Soluble Fraction: Excessive CECR2 in soluble fractions of control samples may indicate mechanical disruption during fractionation. Ensure gentle lysis procedures and avoid over-homogenization.
  • Non-Specific Effects: If test compounds affect control chromatin proteins like BRG1, consider potential off-target effects. Include multiple control proteins and validate specificity using genetic approaches (CECR2 knockdown/knockout).
  • Poor Signal in Immunofluorescence: Weak CECR2 staining may require antibody validation, increased antibody concentration, or antigen retrieval methods. Verify antibody specificity using CECR2-deficient cells.
  • Cell Line Variability: Response to CECR2 inhibition may vary between cell lines due to differential CECR2 expression levels [4]. Select cell lines with adequate CECR2 expression (SW48, HCT116, U2OS) and confirm protein levels by immunoblotting.

Applications in Drug Discovery and Development

Cellular displacement assays for CECR2 bromodomain serve critical functions throughout the drug discovery pipeline. In early discovery, these assays enable mechanistic validation of putative inhibitors, confirming that compounds engaging the bromodomain target in biochemical assays can effectively modulate its biological function in cellular environments [4]. During lead optimization, displacement assays provide pharmacodynamic readouts for structure-activity relationship (SAR) studies, guiding medicinal chemistry efforts to improve compound potency and cellular efficacy. The quantitative nature of chromatin fractionation assays allows for direct comparison of compound series and selection of lead candidates with optimal cellular target engagement profiles.

Beyond conventional inhibitor screening, CECR2 displacement assays have revealed important insights into non-canonical functions of this bromodomain. Research has demonstrated that while CECR2 depletion reduces cellular sensitivity to this compound, the inhibitor retains cytotoxic activity even in CECR2-deficient models, suggesting additional mechanisms of action beyond CECR2 inhibition [4] [5]. This highlights the importance of cellular displacement assays in deconvoluting complex mechanisms of bromodomain-targeted therapeutics. Furthermore, the role of CECR2 in NF-κB signaling through interaction with acetylated RelA [1] [3] expands the potential therapeutic applications of CECR2 inhibitors to inflammatory diseases and cancer metastasis, providing additional context for utilizing displacement assays in different disease models.

The following diagram illustrates the role of CECR2 bromodomain in NF-κB signaling and the points of intervention for small molecule inhibitors:

G InflammatoryStimuli Inflammatory Stimuli IKKComplex IKK Complex Activation InflammatoryStimuli->IKKComplex Activates NFkBInactive NF-κB (Inactive) IκB-bound IKKComplex->NFkBInactive Phosphorylates IκB NFkBActive NF-κB (Active) Nuclear NFkBInactive->NFkBActive IκB Degradation & Nuclear Translocation CECR2Binding CECR2 Bromodomain Binding to RelA-K310ac NFkBActive->CECR2Binding RelA Acetylation at K310 ChromatinRemodeling Chromatin Remodeling CERF Complex GeneTranscription Pro-inflammatory & Pro-metastatic Genes ChromatinRemodeling->GeneTranscription Facilitates CECR2Binding->ChromatinRemodeling Recruits Inhibitor This compound Inhibition Inhibitor->CECR2Binding Disrupts

Diagram 1: CECR2 Bromodomain in NF-κB Signaling Pathway. This diagram illustrates how CECR2 binds to acetylated RelA (K310) and facilitates chromatin remodeling to promote transcription of inflammatory and metastatic genes. This compound inhibits this process by disrupting the CECR2-acetylated RelA interaction [1] [3].

Conclusion and Future Perspectives

Cellular displacement assays represent essential tools for evaluating target engagement and mechanistic activity of CECR2 bromodomain inhibitors in physiologically relevant environments. The protocols described herein, particularly the chromatin fractionation assay, provide robust, quantitative methods for assessing compound efficacy and selectivity in cellular systems. The validation of this compound as a tool compound demonstrates the utility of these approaches for profiling bromodomain inhibitors and establishing pharmacodynamic relationships that inform therapeutic development [4].

Future directions for CECR2 displacement assays include development of high-content screening formats using automated immunofluorescence and image analysis, implementation of biophysical techniques such as FRET- or BRET-based proximity assays for real-time monitoring of chromatin displacement, and application in complex disease models such as 3D organoids and in vivo systems. As research continues to elucidate the roles of CECR2 in cancer, inflammation, and development [1] [2] [3], these cellular displacement assays will remain fundamental for translating bromodomain biology into targeted epigenetic therapies.

References

NVS-CECR2-1: Mechanism of Action & Apoptosis Induction

Author: Smolecule Technical Support Team. Date: February 2026

NVS-CECR2-1 is a selective, small-molecule inhibitor targeting the bromodomain of Cat Eye Syndrome Chromosome Region, candidate 2 (CECR2), a chromatin remodeling protein [1]. Its primary mechanism involves disrupting the interaction between the CECR2 bromodomain and acetylated lysine residues on histones, which leads to the displacement of CECR2 from chromatin [1]. This action has shown potent, dose-dependent cytotoxic effects across various human cancer cell lines, including colon, lung, and esophageal squamous cell carcinoma (ESCC), primarily by inducing apoptosis [1] [2].

Research indicates that CECR2 promotes tumor aggressiveness by modulating key signaling pathways. Inhibition by this compound counteracts these effects by [2]:

  • Facilitating NF-κB signaling
  • Downregulating acetylated p53
  • Activating AKT signaling to further enhance NF-κB

The following diagram summarizes the mechanistic pathway through which this compound induces apoptosis.

G NVS This compound CECR2 CECR2 Bromodomain Inhibition NVS->CECR2 Chromatin Displacement from Chromatin CECR2->Chromatin NFkB NF-κB Signaling Chromatin->NFkB Downregulates p53 p53 Acetylation Chromatin->p53 Downregulates AKT AKT Signaling Chromatin->AKT Activates Apoptosis Apoptosis Induction NFkB->Apoptosis Promotes p53->Apoptosis Inhibits AKT->NFkB

Cytotoxic Activity & Apoptosis Data

This compound exhibits broad cytotoxic activity, with particular potency in certain cancer types. The table below summarizes its half-maximum inhibitory concentration (IC₅₀) and key findings from cellular and animal studies.

Cancer Type / Model System Key Findings on Apoptosis & Cytotoxicity Reported IC₅₀ / Efficacy
SW48 Colon Cancer Cells Induced apoptosis; primary mechanism of cell death [1]. Sub-micromolar (IC₅₀) [1]
Various Cancer Cells (Colon, Lung, Cervix, Bone) Dose-dependent reduction in cell viability across all tested lines [1]. Low micromolar range [1]
Esophageal Squamous Cell Carcinoma (ESCC) Pharmacological inhibition induced cell apoptosis; CECR2 knockdown also increased sensitivity to 5-FU and cisplatin [2]. Induced apoptosis in vitro; inhibited tumor growth in mouse models [2]
In Vivo Mouse Models (ESCC subcutaneous) Continuous intraperitoneal administration significantly inhibited tumor growth compared to the control group [2]. Significant tumor growth inhibition [2]

Protocol: Apoptosis Assay via Flow Cytometry

A standard method to quantify this compound-induced apoptosis is through flow cytometry using an Annexin V-FITC/PI staining kit [3]. This protocol distinguishes between early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Workflow Diagram

G Step1 1. Harvest and Wash Collect treated cells in pre-chilled PBS Step2 2. Resuspend Resuspend cell pellet in 100 µL Binding Buffer Step1->Step2 Step3 3. Stain Add Annexin V-FITC and Propidium Iodide (PI) Step2->Step3 Step4 4. Incubate 15 minutes in darkness at room temperature Step3->Step4 Step5 5. Analyze Acquire data on a flow cytometer within 1 hour Step4->Step5

Step-by-Step Guide

  • Harvest and Wash: After treating cells with this compound for the desired duration, collect them, wash once with ice-cold phosphate-buffered saline (PBS), and pellet by centrifugation [3].
  • Resuspend: Gently resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit [3].
  • Stain: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension as per the kit's recommended protocol [3].
  • Incubate: Vortex gently and incubate for 15 minutes in darkness at room temperature [3].
  • Analyze: After incubation, add a further 400 µL of Binding Buffer to each tube. Analyze the samples using a flow cytometer (e.g., BD FACScan) within one hour [3].

Research Applications & Notes

  • Therapeutic Potential: Evidence from in vitro and in vivo studies suggests this compound has promise as an anticancer agent, particularly for cancers with high CECR2 expression [1] [2].
  • Biomarker Identification: High expression of CECR2 is significantly associated with poor prognosis in ESCC, suggesting it could be a biomarker for patient stratification [2].
  • Combination Therapy: CECR2 knockdown increases sensitivity to conventional chemotherapeutics like 5-fluorouracil (5-FU) and cisplatin, indicating this compound may be effective in combination therapy regimens [2].

Reference List

  • Scientific Reports (2020). Cytotoxic activity of bromodomain inhibitor this compound on human cancer cells. [1]
  • Clinical and Translational Oncology (2025). Overexpression of cat eye syndrome chromosome region, candidate 2 in esophageal squamous carcinoma cell promotes tumor aggressiveness by facilitating NF-κB signaling and inhibition of p53-associated apoptosis. [2] [4]
  • bio-protocol. Apoptosis of PANC-1 cells was assessed by an Annexin V-FITC apoptosis detection kit. [3]

References

NVS-CECR2-1 cell viability assay MTS protocol

Author: Smolecule Technical Support Team. Date: February 2026

MTS Assay Principle and Workflow

The MTS assay is a colorimetric method used to measure the number of viable cells. Viable cells with active metabolism convert the MTS tetrazolium compound into a colored formazan product. The quantity of formazan, measured by its absorbance at 490-500 nm, is directly proportional to the number of metabolically active cells in the culture [1].

The graph below illustrates the core workflow and underlying mechanism of the MTS assay:

MTS_Workflow cluster_mechanism Biochemical Mechanism in Viable Cells Plate_Cells Plate Cells in 96-well Plate Treat Apply Compound/Treatment Plate_Cells->Treat Add_MTS Add MTS Reagent Treat->Add_MTS Incubate Incubate (1-4 hours, 37°C) Add_MTS->Incubate Measure Measure Absorbance at 490 nm Incubate->Measure Enzyme Plasma Membrane Electron Transfer Analyze Analyze Data Calculate Viability Measure->Analyze MTS MTS Tetrazolium (Colorless) MTS->Enzyme NADH NADH (Reducing Equivalents) NADH->Enzyme Formazan Formazan Product (Colored) Enzyme->Formazan

Detailed Protocol and Reagent Preparation

The following steps outline a generalized MTS assay procedure. You will need to optimize key parameters like cell seeding number and incubation time for your specific NVS-CECR2-1 cell line [1] [2].

Reagent Preparation:

  • MTS/PMS Solution: Commercially available MTS assay kits are recommended. If preparing from powder, a common formulation is 2 mg/mL MTS in PBS. Phenazine methosulfate (PMS) is used as an electron-coupling reagent at a concentration of 0.05 mg/mL. Protect from light and filter-sterilize before use. Store aliquots at -20°C [2].
  • Culture Medium: Use phenol red-free medium to avoid interference with absorbance readings. The medium should be stored away from light [2].

Assay Procedure:

  • Cell Seeding: Plate your this compound cells in a 96-well flat-bottom plate. Include a blank control (medium without cells). The table in the optimization section below provides a starting point for cell numbers.
  • Treatment Incubation: After cells have adhered, add your experimental compounds. The assay is most effective when treatment begins while cells are in their growth phase, not at full confluence [2].
  • MTS Incubation: Add the MTS/PMS solution directly to each well (e.g., 20 µL per 100 µL of existing medium). Gently shake the plate to mix.
  • Color Development: Incubate the plate at 37°C in a humidified incubator for the duration determined during optimization (typically 1-4 hours). Protect the plate from light.
  • Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

Optimization Guidelines

Because optimal conditions vary by cell line, you must determine the best parameters for this compound. The tables below, based on optimization for other cell lines, can serve as a reference [2].

Table 1: Suggested Cell Seeding Numbers for Various Cell Lines

Cell Line Origin Seeding Number (per well)
B16 F10 Mouse melanoma 3,000 - 5,000
4T1 Mouse breast cancer 5,000 - 7,500
RAW 264.1 Mouse macrophages 5,000
LLC Mouse lung cancer 5,000
MDA MB 231 Human breast cancer 10,000
A549 Human lung cancer 10,000
HT 29 Human colon cancer 10,000
JAWS II Mouse dendritic cells 10,000 - 20,000

Table 2: Suggested MTS Incubation Times for Various Cell Lines

Cell Line Incubation Time (minutes)
B16 F10, 4T1 45
MDA MB 231, A549, LLC 60
HT 29 90
B104-1, K7M2 90 - 120
RAW 264.1, JAWS II 120

To optimize for your this compound cells, create a plate where you test a range of seeding densities (e.g., 5,000 to 20,000 cells/well) and monitor the MTS signal every 30 minutes. The optimal signal is in the linear range, before wells become oversaturated and dark brown [2].

Data Analysis and Validation

Calculating Cell Viability:

  • Subtract the average absorbance of the blank control wells from all sample readings.
  • Calculate the percentage of cell viability relative to the untreated control group using the formula: % Viability = (Absorbance of Treated Well / Average Absorbance of Control Wells) × 100
  • Plot % viability against the logarithm of the compound concentration. Use non-linear regression analysis in software like GraphPad Prism to generate a dose-response curve and calculate the IC₅₀ value [2].

Assay Validation: To ensure your assay results are reliable, consider the following validation parameters adapted from general bioanalytical method guidance [3] [4]:

  • Precision: The degree of agreement between replicate measurements. Assess by calculating the coefficient of variation (%CV) between multiple wells of the same treatment.
  • Accuracy: How close the measured effect is to the true effect. This can be challenging for viability assays but can be partially assessed with known cytotoxic controls.
  • Linearity and Range: The assay should produce results proportional to the number of viable cells over a defined range. Test by measuring the MTS signal across a wide range of cell densities.
  • Specificity: The ability to accurately measure viability in the presence of your test compounds. Check for non-specific chemical reactions by including a control with compound and MTS in the absence of cells.

Troubleshooting and Critical Factors

  • High Background: Can be caused by chemical interference from reducing compounds in your treatment. Always include a control without cells to check for this [1].
  • Low Signal: The incubation time may be too short, or the number of cells plated may be too low. Re-optimize seeding density and incubation time [2].
  • Poor Reproducibility: Ensure consistent cell counting and handling. Always protect the MTS/PMS reagent from light and use it before its expiration date [2].
  • Incorrect Seeding Density: Cells that are too confluent may not show a significant treatment effect. Treat cells during their growth phase [2].

References

Cytotoxic Activity of NVS-CECR2-1 on SW48 Cells

Author: Smolecule Technical Support Team. Date: February 2026

While a colony formation assay is not reported, a seminal study documented the potent cytotoxic effect of NVS-CECR2-1 on SW48 colon cancer cells using a cell viability (MTS) assay [1].

Table 1: Cytotoxic Profile of this compound on SW48 Cells

Parameter Result Experimental Context
IC50 Value Submicromolar (µM) range Treatment of SW48 cells for 3 days [1].
Cell Death Mechanism Primarily induction of apoptosis Analysis following drug treatment [1].
Target Engagement CECR2-dependent and CECR2-independent mechanisms Cytotoxic activity was reduced, but not fully abolished, upon CECR2 depletion [1].

Adapted Colony Formation Assay Protocol

You can adapt the following standard colony formation protocol, commonly used for colorectal cancer cells like SW480 and HCT116, to evaluate the long-term clonogenic survival of SW48 cells after treatment with this compound [2] [3].

Application Note: Assessing the Clonogenic Potential of SW48 Cells Post-NVS-CECR2-1 Treatment

Objective: To determine the ability of SW48 cells to form colonies following exposure to the CECR2 bromodomain inhibitor this compound, indicating long-term survival and proliferative capacity.

Materials:

  • Cell Line: Human colorectal adenocarcinoma SW48 cells.
  • Inhibitor: this compound (e.g., from commercial suppliers like Selleck Chemicals or MedChemExpress). Prepare a stock solution in DMSO and store at -20°C or -80°C.
  • Equipment: 6-well cell culture plates, CO2 incubator, microscope.
  • Reagents: Complete cell culture medium (e.g., RPMI 1640 with 10% FBS), phosphate-buffered saline (PBS), 4% paraformaldehyde, 0.1% Crystal Violet stain.

Methodology:

  • Seed Cells: Approximately 24 hours before drug treatment, seed SW48 cells into multi-well plates (e.g., 6-well plate) at a density that allows for single-cell growth and colony formation. A suggested starting density is 500-1,000 cells per well, but this should be optimized for SW48 cells to prevent over-crowding while ensuring a countable number of colonies [3].
  • Drug Treatment: On the following day, treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity if available.
  • Incubation: Allow the cells to grow for approximately 10-14 days in a 37°C, 5% CO2 incubator, with the drug-containing medium refreshed every 3-4 days [2] [3].
  • Fix and Stain: Once visible colonies have formed in the control wells:
    • Aspirate the medium and gently wash the cells with PBS.
    • Fix the cells with 4% paraformaldehyde for 20 minutes at room temperature [2].
    • Aspirate the fixative and stain the colonies with 0.1% Crystal Violet for 20 minutes [2].
    • Gently rinse the plate with water to remove excess stain and air-dry.
  • Image and Quantify: Photograph the plates. The number of colonies per well (typically defined as clusters of >50 cells) can be counted manually or using image analysis software like ImageJ [3].

Mechanism of Action & Experimental Workflow

This compound is a selective bromodomain inhibitor of CECR2, which displaces it from chromatin [1]. CECR2 forms a chromatin remodeling complex with the ATPase SMARCA5 (CERF complex) and has been shown to drive cancer progression by promoting the expression of metastasis-related genes [4] [5].

The diagram below illustrates a potential experimental workflow integrating the colony formation assay with mechanistic validation.

G cluster_1 Pre-Treatment & Setup cluster_2 Treatment Phase cluster_3 Analysis & Validation Start Experimental Workflow A1 Culture SW48 Cells Start->A1 A2 Seed cells in 6-well plates (500-1000 cells/well) A1->A2 A3 Incubate for 24h (to allow adhesion) A2->A3 B1 Treat with This compound (Dose Range) A3->B1 B2 Refresh media + inhibitor every 3-4 days B1->B2 B3 Incubate for 10-14 days B2->B3 C1 Fix and Stain Colonies (4% PFA, 0.1% Crystal Violet) B3->C1 C2 Image and Quantify Colony Number & Size C1->C2 C3 Mechanistic Validation (e.g., Western Blot for CECR2 chromatin displacement) C2->C3

Key Considerations for Your Experiment

  • Dose Selection: Based on the viability assay, test a range of this compound concentrations around the reported submicromolar IC50 value to establish a dose-response curve for clonogenic survival [1].
  • Mechanistic Insight: To confirm on-target activity, you can correlate colony formation results with a chromatin fractionation assay, demonstrating that effective concentrations of this compound displace CECR2 from the chromatin fraction in SW48 cells [1].
  • Context of Use: Given that CECR2 promotes metastasis in other cancers [4], this assay could be a foundation for further investigating the role of CECR2 inhibition in suppressing the invasive potential of SW48 cells.

References

NVS-CECR2-1 concentration cellular assays 1 μM

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile & Application Overview

NVS-CECR2-1 is a potent, selective, and cell-active chemical probe targeting the bromodomain of Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2) [1] [2]. It is widely used to investigate the biological roles of CECR2 in chromatin remodeling, cancer biology, and metastasis.

  • Primary Mechanism: It binds the CECR2 bromodomain with high affinity, inhibiting its interaction with acetylated histones and displacing CECR2 from chromatin [2] [3].
  • Cellular Consequences: This disruption leads to anti-cancer effects, including reduced cancer cell viability, induction of apoptosis, and inhibition of clonogenic growth [2].
  • Broader Context: Research has shown that CECR2 drives breast cancer metastasis by promoting a gene expression program that facilitates immunosuppression and metastasis, effects that can be blocked by CECR2 inhibition [4].

Key Quantitative Profiling Data for this compound [5] [1] [3] Table: In vitro and cellular profiling data for the chemical probe.

Parameter Value Description / Context
CECR2 IC₅₀ 47 nM Half-maximal inhibitory concentration (AlphaScreen assay).
CECR2 Kd 80 nM Dissociation constant (Isothermal Titration Calorimetry, ITC).
Selectivity >780-fold Compared to BRD4 (IC₅₀ >37 µM); also selective over BRD7 & BRD9.
Recommended Cellular Concentration 1 µM Supplier-recommended starting point for cellular assays [1].
Cytotoxicity IC₅₀ (SW48 cells) 0.64 µM Half-maximal cytotoxic concentration (clonogenic assay).
Solubility (DMSO) ~100 mM Sufficient for preparing high-concentration stock solutions.

Experimental Protocols

The following section provides detailed methodologies for key assays used to characterize this compound.

Cellular Thermal Shift Assay / Chromatin Fractionation

This protocol is used to demonstrate target engagement in cells by showing that this compound displaces CECR2 from chromatin [2].

  • Key Steps:
    • Cell Treatment & Lysis: Treat cells (e.g., SW48 colon cancer cells) with 5-15 µM this compound or a control inhibitor (e.g., 100-200 µM PFI-3) for about 2 hours. Lyse cells and isolate nuclei.
    • Chromatin Fractionation: Centrifuge the nuclear lysate to separate the insoluble (chromatin-bound) fraction from the soluble (chromatin-unbound) fraction.
    • Analysis: Analyze both fractions by immunoblotting for CECR2. Successful target engagement is indicated by a dose-dependent decrease of CECR2 in the chromatin-bound fraction.
Cell Viability and Apoptosis Assay

This protocol measures the cytotoxic effect of this compound and determines whether cell death occurs via apoptosis [2].

  • Key Steps:
    • Cell Plating: Plate a panel of cancer cell lines (e.g., SW48, HCT116, HeLa, U2OS) in a 96-well plate.
    • Compound Treatment: Treat cells with a concentration gradient of this compound (e.g., 1-4 µM) for 72 hours.
    • Viability Readout: Add MTS reagent to measure metabolically active cells. Measure absorbance at 490 nm.
    • Apoptosis Analysis: In parallel, treat cells (e.g., 0.5-6 µM for 72 hours), then stain with Annexin V and Propidium Iodide (PI) for flow cytometry analysis. Apoptotic cells are Annexin V+/PI- (early) and Annexin V+/PI+ (late).
Clonogenic Assay

This assay tests the long-term ability of a single cell to proliferate and form a colony after treatment, indicating the durability of the anti-proliferative effect [2].

  • Key Steps:
    • Low-Density Plating: Plate cells at low density in a culture dish.
    • Compound Treatment: Treat cells with this compound (e.g., 0.5-4 µM) for the entire duration of the experiment (e.g., 10 days).
    • Colony Staining and Quantification: After colonies form, stain with crystal violet, count the colonies, and calculate the IC₅₀ value.

The workflow below summarizes the key cellular assays and their objectives.

G Start Start: Treat Cells with This compound (e.g., 1 µM) Subgraph_1 Core Cellular AssaysChromatin FractionationValidates target engagement bymeasuring CECR2 displacement from chromatin.Cell Viability (MTS)Measures short-term (72h) cytotoxic effectsacross a panel of cancer cell lines.Apoptosis (Annexin V/PI)Quantifies programmed cell deathvia flow cytometry.Clonogenic AssayAssesses long-term (10-day) lossof reproductive cell viability. Start->Subgraph_1:p1 Start->Subgraph_1:p2 Start->Subgraph_1:p3 Start->Subgraph_1:p4 Outcome1 Confirms Mechanism of Action Subgraph_1:p1->Outcome1 Outcome2 Determines Potency (IC₅₀) Subgraph_1:p2->Outcome2 Outcome3 Confirms Cell Death Mechanism Subgraph_1:p3->Outcome3 Outcome4 Measures Long-term Anti-proliferative Effect Subgraph_1:p4->Outcome4

Key Considerations for Experimental Design
  • Solubility and Stock Solutions: this compound is highly soluble in DMSO (up to 100 mM). Prepare stock solutions at a high concentration (e.g., 10-100 mM) and aliquot to avoid repeated freeze-thaw cycles. A final DMSO concentration of 0.1% is a typical vehicle control [3].
  • Cell Line Selection: The cytotoxic effect of this compound varies by cell line. SW48 colon cancer cells are highly sensitive (IC₅₀ ~0.64 µM), while others like HeLa are less so. Include multiple cell lines in your panel [2].
  • CECR2-Independent Effects: Be aware that at higher concentrations (e.g., >2-3 µM) or in certain cell types, this compound may exhibit some cytotoxic effects independent of CECR2. Including genetic validation (e.g., CECR2 knockdown) is recommended to confirm on-target activity [2].

Biological Context & Signaling Pathway

Understanding the biological pathway modulated by this compound is crucial for interpreting experimental results, particularly in the context of cancer metastasis.

CECR2, through its bromodomain, is recruited by the transcription factor RELA (a subunit of NF-κB) to specific gene promoters. This recruitment increases chromatin accessibility and activates the transcription of key target genes. These genes include:

  • Pro-Metastatic Factors: TNC, MMP2, VEGFA.
  • Cytokines for Immunosuppression: CSF1 and CXCL1, which are critical for recruiting and polarizing macrophages to the immunosuppressive M2 phenotype [4].

By inhibiting CECR2's bromodomain, this compound blocks this transcriptional program, thereby suppressing processes like invasion, migration, and immune evasion.

The diagram below illustrates this signaling pathway and the point of inhibition by this compound.

G AcH Histone Acetylation CECR2 CECR2 Bromodomain AcH->CECR2 Binds Complex CECR2-RELA Complex CECR2->Complex Recruited by RELA NVS This compound NVS->CECR2 Inhibits Chromatin Increased Chromatin Accessibility Complex->Chromatin Genes Gene Activation Chromatin->Genes TNC TNC, MMP2, VEGFA Genes->TNC Cytokines CSF1, CXCL1 Genes->Cytokines Outcomes Metastasis Promotion & M2 Macrophage Polarization TNC->Outcomes Cytokines->Outcomes

Summary of Key Protocols

Table: A quick-reference summary of the core cellular assays for this compound.

Assay Key Procedure Readout Key Finding with this compound
Chromatin Fractionation [2] Treat cells (5-15 µM, 2h), fractionate nuclei, immunoblot for CECR2. Loss of CECR2 from chromatin-bound fraction. Dose-dependent displacement of CECR2 from chromatin.
Cell Viability (MTS) [2] Treat cell panel (1-4 µM, 72h), add MTS reagent. Absorbance at 490nm. IC₅₀ values from sub-micromolar to low micromolar range.
Apoptosis [2] Treat cells (0.5-6 µM, 72h), stain with Annexin V/PI. Flow cytometry. Dose-dependent increase in apoptotic cells.
Clonogenic [2] Treat cells (0.5-4 µM, 10 days), stain and count colonies. Number of cell colonies. IC₅₀ of 0.64 µM in SW48 cells.

Vendor Information & Stability

  • Suppliers: this compound is available from chemical suppliers like Tocris Bioscience and MedChemExpress for research purposes [1] [3].
  • Storage: The compound should be stored as a solid or in DMSO stock solution at -20°C, protected from light. Under these conditions, it is stable for months [1] [3].

References

  • Structural Genomics Consortium (SGC). This compound. [Link] [5]
  • Zhang, Y. et al. CECR2 drives breast cancer metastasis by promoting NF-κB signaling and macrophage polarization. Sci Transl Med. 2022;14(630):eabf5473. [Link] [4]
  • Kim, J. et al. Cytotoxic activity of bromodomain inhibitor this compound on human cancer cells. Sci Rep. 2020;10:16330. [Link] [2]

References

NVS-CECR2-1 NanoBRET target engagement assay

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to NanoBRET Target Engagement

Target engagement refers to the binding interaction between a chemical compound and its target protein within a live cellular environment. Confirming this interaction is a critical step in drug discovery and chemical probe development [1].

The NanoBRET Target Engagement (TE) assay from Promega Corporation is a powerful method that uses Bioluminescence Resonance Energy Transfer (BRET) to quantitatively measure this binding in real-time in live cells. Its key advantages include the ability to determine a compound's affinity (Kd), target occupancy, and residence time under physiologically relevant conditions [1].

This assay is particularly valuable for profiling epigenetic probes like NVS-CECR2-1, a potent and selective inhibitor of the CECR2 bromodomain, to confirm its on-target activity within cells [2] [3] [4].

Detailed NanoBRET Assay Protocol for this compound

The following protocol is adapted from a study that specifically used NanoBRET to demonstrate the cellular target engagement of this compound with CECR2 [2].

Workflow Overview

The diagram below illustrates the key steps of the live-cell NanoBRET assay workflow.

workflow Start 1. Cell Preparation A Co-transfect U2OS cells with: • NanoLuc-CECR2 fusion construct • Histone H3.3-HaloTag construct Start->A B Incubate for 20 hours A->B C Prepare experimental samples: • Add 100 nM NanoBRET 618 tracer • Treat with this compound (dose curve) B->C E Add NanoBRET Furimazine Substrate Incubate for 5 minutes C->E D Prepare control samples: • No tracer added • For background signal correction D->E F Read plate on compatible reader (CLARIOstar with 450 nm & 610 nm filters) E->F G Data Analysis: Calculate corrected BRET ratio Fit curve to determine IC50 F->G

Materials and Reagents
  • Cell Line: Human U2OS osteosarcoma cells [2].
  • Expression Constructs:
    • NanoLuc-CECR2: A plasmid expressing a fusion of full-length CECR2 with NanoLuc luciferase [2].
    • Histone H3.3-HaloTag: A plasmid expressing a histone H3.3 fusion protein (transfected to increase global histone acetylation levels, enhancing the assay window) [2].
  • NanoBRET Tracer: Cell-permeable NanoBRET 618 fluorescent ligand (Promega) [2].
  • Test Compound: This compound (prepare a serial dilution in DMSO) [2] [3].
  • Substrate: NanoBRET Furimazine (Promega) [2].
  • Inhibitor: Extracellular NanoLuc Inhibitor (required to ensure the BRET signal originates from intracellular interactions only) [1].
  • Equipment: A plate reader capable of detecting BRET, such as the CLARIOstar (BMG Labtech) [2].
Step-by-Step Procedure
  • Cell Transfection and Plating: Co-transfect U2OS cells with the NanoLuc-CECR2 and Histone H3.3-HaloTag constructs. Approximately 20 hours post-transfection, collect the cells, wash them with PBS, and resuspend them in phenol red-free DMEM supplemented with 4% FBS [2].
  • Compound and Tracer Treatment:
    • Dispense the cell suspension into a 96-well or 384-well plate.
    • For experimental samples: Add the NanoBRET 618 tracer at a final concentration of 100 nM. Simultaneously, treat the cells with a dose-response curve of This compound [2].
    • For control samples: Prepare control wells that do not receive the tracer. These are used to measure background signal and calculate the corrected BRET ratio [2].
  • Substrate Addition and Signal Detection:
    • Approximately 5 minutes before reading, add the NanoBRET Furimazine substrate to all wells.
    • Immediately read the plate using a compatible microplate reader. The standard filter set for this assay is a 450/80 nm bandpass filter for the donor (NanoLuc) and a 610 nm longpass filter for the acceptor (tracer) [2].
  • Data Calculation:
    • The BRET ratio is calculated as the emission at 610 nm divided by the emission at 450 nm.
    • The corrected BRET ratio is defined as the BRET ratio from experimental samples (with tracer) minus the BRET ratio from control samples (without tracer).
    • BRET ratios are typically expressed as milliBRET units (mBU), which is the corrected BRET ratio multiplied by 1000 [2].
  • Data Analysis:
    • Plot the (log) concentration of this compound against the milliBRET ratios.
    • Perform non-linear regression analysis (e.g., using GraphPad Prism) to generate a competition curve and determine the relative IC50 value, which indicates the concentration of this compound required to displace 50% of the tracer from CECR2 [2].

Experimental Design Considerations

  • Cellular Context: To increase global histone acetylation and create a more robust cellular context for CECR2 binding, you can pre-treat cells with 2.5 µM SAHA (a histone deacetylase inhibitor) for 6 hours before the assay [2].
  • Tracer Concentration: For accurate affinity measurements, it is crucial to use a tracer concentration that is less than or equal to its determined Kd value for the target [1].
  • Mechanism Visualization: The following diagram illustrates the core principle of the NanoBRET assay and how this compound engagement is detected.

mechanism Substrate Furimazine Substrate NLuc NanoLuc-CECR2 Fusion Protein Substrate->NLuc Oxidizes TracerBound Bound NanoBRET 618 Tracer NLuc->TracerBound BRET Light450 450 nm Light NLuc->Light450 TracerUnbound Unbound Tracer TracerBound->TracerUnbound Displaces Light610 BRET Signal (610 nm Light) TracerBound->Light610 NoSignal No BRET Signal TracerUnbound->NoSignal Inhibitor This compound Inhibitor->TracerBound Competes

Key Data and Parameters for this compound

The table below summarizes quantitative data relevant to using this compound in cellular and biochemical assays.

Parameter Value / Condition Assay / Context Notes
Cellular IC₅₀ (NanoBRET) Relative IC₅₀ can be determined NanoBRET Target Engagement (Live cells) The value is experiment-dependent; the assay measures displacement of a fluorescent tracer [2].
Biochemical IC₅₀ 47 nM AlphaScreen (In vitro) Measured against CECR2 bromodomain; demonstrates high biochemical potency [3] [4].
Reported KD 80 nM Isothermal Titration Calorimetry (ITC) Direct measurement of binding affinity [4].
Recommended Cellular Working Concentration 1 μM General cellular assays A starting point for functional experiments [3].
Key Assay Controls No-tracer control, DMSO vehicle control NanoBRET Essential for calculating the corrected BRET ratio [2].

Application Notes & Correlative Assays

The cellular target engagement measured by NanoBRET should be corroborated with functional assays to build a comprehensive profile of the compound:

  • Chromatin Displacement: Treatment with 5-15 µM this compound has been shown to dissociate endogenous CECR2 from chromatin in a dose-dependent manner, as measured by chromatin fractionation, confirming functional consequences of target engagement [4].
  • Cytotoxic Activity: this compound exhibits cytotoxic activity against various human cancer cell lines (e.g., SW48 colon cancer cells, IC₅₀ in sub-micromolar range), primarily by inducing apoptosis. This provides a critical link between target inhibition and a phenotypic outcome [4].
  • Fluorescence Recovery After Photobleaching (FRAP): In U2OS cells, treatment with 1-5 µM this compound altered the mobility of CECR2, indicating that inhibitor binding affects its dynamics within the nucleus [2].

References

NVS-CECR2-1 solubility issues DMSO concentration

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What is the solubility of NVS-CECR2-1 in DMSO? The solubility of this compound in DMSO is provided as 66.67 mg/mL, which is equivalent to 134.50 mM [1].

  • What is the recommended stock solution concentration? A common stock concentration used in published protocols is 10 mM [1] [2]. This is prepared by dissolving the compound in DMSO.

  • The compound precipitates when I add it to my aqueous cell culture medium. What should I do? This is a common issue with poorly soluble compounds. Below are several strategies to mitigate this problem:

    • Ensure Final DMSO Concentration is Low: The final concentration of DMSO in your cell culture assays should typically not exceed 0.1-0.5%. This is usually well-tolerated by cells, but you should always include a vehicle control with the same DMSO concentration [2].
    • Order a Ready-Made Solution: Some suppliers offer the compound as a "ready for reconstitution" solution (e.g., 10 mM * 1 mL in DMSO), which can ensure full solubility and accuracy [1].
    • Use Solubility-Enhancing Techniques: General methods for solubility enhancement include the use of surfactants, co-solvents, complexation, or preparing amorphous solid dispersions [3] [4].
  • How should I store my stock solutions? It is recommended to aliquot and store stock solutions at -80°C for long-term storage (up to 6 months) or at -20°C for shorter periods (1 month). Always protect the solution from light, as it is light-sensitive [1].

Experimental Data Summary

The table below summarizes key quantitative data from supplier information and peer-reviewed studies to aid in your experimental design.

Parameter Reported Value Source / Context
Molecular Weight 495.68 g/mol [1]
Solubility in DMSO 66.67 mg/mL (134.50 mM) Supplier data [1]
Common Stock Concentration 10 mM Preparation instructions [1] [2]
IC₅₀ (CECR2) 47 nM Biochemical assay [1]
Kd (CECR2) 80 nM Isothermal Titration Calorimetry (ITC) [1] [5]
Reported Working Concentrations 0.5 - 15 µM Various cell-based assays (viability, apoptosis, chromatin dissociation) [1] [2]

Detailed Experimental Protocols

Here are detailed methodologies for key experiments using this compound, as cited in the literature.

1. Protocol for Cell Viability Assay (MTS) This protocol is adapted from studies on colon, lung, and other human cancer cell lines [1] [2].

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.
  • Compound Treatment: Treat cells with a concentration gradient of this compound (e.g., 1 µM to 4 µM). Ensure the final DMSO concentration is the same in all wells (e.g., ≤0.1%).
  • Incubation: Incubate the treated cells for 72 hours in a standard cell culture incubator (37°C, 5% CO₂).
  • Viability Measurement: Add MTS reagent to each well according to the manufacturer's instructions. Incubate for 1-4 hours and measure the absorbance at 490 nm using a plate reader.
  • Data Analysis: Calculate the percentage of viable cells relative to the DMSO-only vehicle control.

2. Protocol for Chromatin Fractionation Assay This protocol is used to demonstrate target engagement by showing that this compound dissociates CECR2 from chromatin [2].

  • Cell Treatment: Treat cells (e.g., SW48 colon cancer cells) with this compound. Doses of 5, 10, and 15 µM for 2 hours have been used to show a dose-dependent effect [1].
  • Cell Lysis and Fractionation: Lyse cells using a hypotonic buffer and separate the soluble (chromatin-unbound) fraction from the insoluble (chromatin-bound) fraction by centrifugation.
  • Analysis: Analyze both fractions by Western Blotting.
    • Probe for: CECR2 in both fractions. Successful inhibition will show a decrease of CECR2 in the chromatin-bound fraction and an increase in the soluble fraction.
    • Control for: BRG1 (a subunit of other chromatin remodeling complexes), which should not be displaced by this compound, demonstrating specificity [2]. Also, use a loading control like Histone H3 for the chromatin-bound fraction.

The following diagram outlines the logical workflow for the chromatin fractionation assay.

Start Seed and culture cells Treat Treat cells with This compound (e.g., 2 hours) Start->Treat Lyse Lyse cells with hypotonic buffer Treat->Lyse Centrifuge Centrifuge lysate Lyse->Centrifuge Soluble Collect Soluble Fraction (Chromatin-Unbound) Centrifuge->Soluble Insoluble Collect Insoluble Pellet (Chromatin-Bound) Centrifuge->Insoluble Analyze Western Blot Analysis Soluble->Analyze Insoluble->Analyze Result Interpret Results: Decreased CECR2 in bound fraction indicates successful inhibition Analyze->Result

Key Technical Notes

  • Dilution is Critical: When preparing working concentrations in aqueous buffers from the DMSO stock, a slow, dropwise addition while gently vortexing the buffer can help minimize precipitation.
  • Confirm Target Engagement: The chromatin fractionation assay is a robust method to confirm that this compound is engaging its intended target, CECR2, in your cellular model [2].
  • Off-Target Effects: Be aware that this compound has been reported to exhibit some cytotoxic activity through CECR2-independent mechanisms as well. Including appropriate controls and, if possible, genetic validation (e.g., CECR2 knockdown) is recommended to confirm the specificity of observed phenotypes [1] [2].

References

NVS-CECR2-1 storage conditions stability -20°C

Author: Smolecule Technical Support Team. Date: February 2026

Basic Storage & Handling Specifications

The table below summarizes the core storage and handling information for NVS-CECR2-1 based on supplier data [1] [2].

Specification Details
Recommended Storage Temperature (Powder) -20°C [1] [2]
Recommended Storage Temperature (Solution) -80°C [2]
Physical Form Solid (powder) [1] [2]
Container Keep in a tightly sealed container [2].
Purity ≥98% (HPLC) [1]
Molecular Weight 495.68 g/mol [1]

Solubility & Sample Preparation

This compound is soluble in DMSO. The table below provides details for preparing stock solutions [1].

Concentration Volume from 1 mg Volume from 5 mg Volume from 10 mg
1 mM 2.02 mL 10.09 mL 20.17 mL
5 mM 0.40 mL 2.02 mL 4.03 mL
10 mM 0.20 mL 1.01 mL 2.02 mL
  • Max Solubility in DMSO: 49.57 mg/mL (100 mM) [1].
  • Handling Note: Avoid inhalation and contact with skin or eyes. Use personal protective equipment and work in a well-ventilated area [2].

Experimental Protocols & Validation

This compound is a potent and selective inhibitor of the CECR2 bromodomain. Here are key experimental details and validated protocols.

Biological Activity & Validation
  • Potency: IC₅₀ = 47 nM (AlphaScreen assay); Kᵈ = 80 nM (Isothermal Titration Calorimetry) [3].
  • Selectivity: Demonstrated selectivity for CECR2 over a panel of other bromodomains, with no significant off-target inhibition of protein kinases, proteases, or receptors [1] [3].
  • Recommended Cellular Assay Concentration: 1 μM [1].
In-cell Binding (NanoBRET Assay)

This protocol measures the ability of this compound to bind CECR2 in a cellular context [4].

G Start Start: Co-transfect U2OS cells with Histone H3.3-HaloTag and NanoLuc-CECR2 Step1 Incubate for 20 hours Start->Step1 Step2 Exchange media to phenol red-free DMEM + 4% FBS Step1->Step2 Step3 Add 100 nM NanoBRET 618 fluorescent ligand Step2->Step3 Step4 Treat cells with increasing doses of this compound Step3->Step4 Step5 Add NanoBRET furimazine substrate 5 min before reading Step4->Step5 Step6 Read plate on a compatible plate reader (e.g., CLARIOstar) Step5->Step6 Step7 Calculate corrected BRET ratio and fit data for IC₅₀ Step6->Step7

Target Engagement (FRAP Assay)

This protocol assesses the functional consequence of CECR2 inhibition in live cells by measuring chromatin mobility [4].

G A Transfect U2OS cells with full-length CECR2 construct B Add 2.5 μM SAHA (6 hrs post-transfection) To increase global histone acetylation A->B C Treat with 1 μM or 5 μM This compound (1 hour before imaging) B->C D Perform FRAP imaging: Bleach nuclear region and measure fluorescence recovery C->D E Analyze data: Plot half-recovery times D->E

Frequently Asked Questions

Q1: What are the specific hazards associated with this compound? A1: According to its Safety Data Sheet (SDS), this compound is classified as [2]:

  • Harmful if swallowed (H302)
  • Very toxic to aquatic life with long-lasting effects (H410) Always refer to the most up-to-date SDS from your chemical supplier before use.

Q2: How should I dispose of this compound and waste containing it? A2: Avoid release into the environment. Collect spillage and dispose of contents and container according to local regulations at an approved waste disposal plant [2].

Q3: Is there a recommended stability-indicating assay method for this compound? A3: While no specific method is listed for this compound, HPLC with UV detection is the standard for purity analysis and stability testing of pharmaceutical compounds [5]. Forced degradation studies can be designed to develop a validated stability-indicating method.

Important Troubleshooting Notes

  • Potency Issues: If you observe a loss of potency in cellular assays, first confirm the integrity of your stock solution. Prepare fresh DMSO aliquots from powder stored at -20°C and avoid repeated freeze-thaw cycles of the stock solution.
  • Precipitation in Assay Buffer: The compound has high solubility in DMSO but may precipitate when added to aqueous buffers. Ensure proper dilution when preparing working concentrations and consider the final DMSO concentration in your assays (typically not exceeding 0.1-1%).
  • Outdated Information: The primary source for storage and solubility is from 2017 [1]. Best practice is to consult the certificate of analysis (CoA) from your current supplier for the most accurate, batch-specific storage and handling instructions.

References

optimizing NVS-CECR2-1 concentration chromatin dissociation

Author: Smolecule Technical Support Team. Date: February 2026

NVS-CECR2-1: Optimizing Chromatin Dissociation

Q: What is the recommended concentration range for this compound to dissociate CECR2 from chromatin?

For effective dissociation of CECR2 from chromatin, treatment with this compound in the range of 5 μM to 15 μM is recommended. Higher concentrations within this range generally yield more complete dissociation [1].

The table below summarizes the key experimental findings on concentration-dependent activity.

Concentration (μM) Observed Effect Experimental Context
5 Partial dissociation of endogenous CECR2 from chromatin Chromatin fractionation in human cells [1]
10 Near-complete inhibition of chromatin binding Chromatin fractionation; also used in FRAP [1]
15 Strong dissociation of endogenous CECR2 from chromatin Chromatin fractionation in human cells [1]
1 Measurable effect on CECR2 dynamics Half-recovery time in FRAP assay [2]

Experimental Protocols & Validation

To ensure your experimental results are reliable, it is crucial to include the following validation steps.

Q: What is a standard protocol to validate CECR2 chromatin dissociation?

A chromatin fractionation assay is a standard method to biochemically validate the effects of this compound. The workflow below outlines the key steps [1].

Start Treat cells with This compound (e.g., 5-15 µM) Step1 Harvest and lyse cells in non-denaturing buffer Start->Step1 Step2 Low-speed centrifugation Step1->Step2 Step3 Collect supernatant: Chromatin-unbound fraction Step2->Step3 Supernatant Step4 Collect pellet: Chromatin-bound fraction Step2->Step4 Pellet Step6 Analyze fractions by Western Blotting Step3->Step6 Step5 Solubilize pellet (with nuclease or salt) Step4->Step5 Step5->Step6

Key controls for your experiment:

  • Positive Control: Use the histone deacetylase inhibitor SAHA (Vorinostat). Pre-treating cells with 2.5 µM SAHA for several hours increases global histone acetylation, which should robustly recruit CECR2 to chromatin. This compound should then reverse this effect [1] [2].
  • Specificity Control: Use an inhibitor for an unrelated bromodomain, such as PFI-3 (a BRG1/BRM inhibitor). It should not displace CECR2 from chromatin, demonstrating that the effect of this compound is specific [1].

Q: Are there other assays to confirm target engagement?

Yes, alternative methods provide additional validation of this compound activity.

  • Fluorescence Recovery After Photobleaching (FRAP): This assay measures protein mobility. In cells expressing fluorescently tagged CECR2, this compound treatment (e.g., 1-5 µM) leads to a faster fluorescence recovery after bleaching, indicating the protein is moving more freely because it is no longer bound to chromatin [2].
  • Cellular Thermal Shift Assay (CETSA): While not explicitly described in the searched literature for this compound, CETSA is a widely used method to confirm direct target engagement in cells and could be adapted to show that this compound stabilizes CECR2 in a cellular context.

Troubleshooting Guide

Q: The dissociation of CECR2 is incomplete at 10 µM. What should I check?

  • Verify Cell Permeability and Activity: Use the FRAP assay as a functional readout. If this compound accelerates the recovery rate of a CECR2-fluorescent protein fusion, it confirms the compound is cell-active and engaging its target [2].
  • Check Acetylation Status: If histone acetylation levels are low, CECR2's chromatin occupancy will be low. Pre-treat cells with SAHA to enhance acetylation and CECR2 chromatin binding, making the inhibitory effect of this compound more pronounced [1].
  • Confirm Specificity: Run a parallel experiment with PFI-3. If PFI-3 also causes dissociation, it suggests a non-specific effect in your system. This compound should not displace BRG1/BRM, and vice versa [1].

Q: My cells show significant death at 10 µM this compound. Is this expected?

Yes, this is a known effect. This compound exhibits cytotoxic activity against various human cancer cell lines, with half-maximal inhibitory concentrations (IC₅₀) in the sub-micromolar to low-micromolar range [1]. The cytotoxicity is partially dependent on CECR2, but also involves CECR2-independent mechanisms [1].

  • Solution: For experiments focused on chromatin dissociation rather than cell death, consider using the lowest effective concentration (e.g., 5 µM) and/or shortening the treatment duration to minimize cytotoxic effects.

Q: How selective is this compound for the CECR2 bromodomain?

This compound was developed as a potent and selective chemical probe for CECR2. It binds the CECR2 bromodomain with high affinity (KD = 80 nM) and has been shown to be selective over 48 other bromodomain targets in screening assays [3]. It does not affect the chromatin binding of the unrelated BRG1 bromodomain, even at high concentrations [1].

References

NVS-CECR2-1 CECR2-independent mechanism effects

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What is the primary evidence for CECR2-independent mechanisms? The primary evidence comes from experiments showing that NVS-CECR2-1 retains cytotoxic activity against cancer cells even after CECR2 has been depleted. While CECR2 knockdown reduces the drug's potency, it does not completely abolish its cell-killing effect, indicating the involvement of additional cellular targets [1].

  • Q2: How does the cytotoxicity of this compound vary across different cell lines? The compound demonstrates broad-spectrum cytotoxicity, but sensitivity varies significantly. For instance, SW48 colon cancer cells are highly sensitive (IC50 < 1 µM), while other lines require higher concentrations. The variation does not directly correlate with baseline CECR2 protein levels [1] [2].

  • Q3: What is the recommended assay to confirm CECR2 engagement in cells? A Chromatin Fractionation assay is a robust method. This assay can demonstrate that this compound treatment effectively dissociates both exogenous CECR2 BRD and endogenous CECR2 protein from chromatin in a dose-dependent manner, confirming on-target engagement [1] [2].

  • Q4: My viability assay shows unexpected results. What are key experimental parameters to check? Confirm the following:

    • Drug Concentration: Use a range of 0.5 µM to 6 µM for dose-response curves [1] [3].
    • Incubation Time: A standard incubation time of 72 hours is used for cell viability and apoptosis assays [1].
    • Solvent Control: Use DMSO as a vehicle control; ensure its final concentration is low (e.g., 0.1%) to avoid nonspecific toxicity [3].
    • Cell Health: Use low-passage cells and ensure they are not over-confluenced at the start of the experiment.

Quantitative Data Summary

The tables below consolidate key quantitative information from the literature for easy reference.

Table 1: Cytotoxicity of this compound Across Human Cell Lines [1] [2]

Cell Line Tissue Origin Reported IC50 / Effect (approx. 72-hour treatment) Notes
SW48 Colon Cancer ~0.64 µM (Sub-micromolar) Highly sensitive; used for detailed IC50 calculation.
HCT116 Colon Cancer Cytotoxic at 1-4 µM Dose-dependent viability decrease.
HT29 Colon Cancer Cytotoxic at 1-4 µM Dose-dependent viability decrease.
H460 Lung Cancer Cytotoxic at 1-4 µM Dose-dependent viability decrease.
HeLa Cervical Cancer Cytotoxic at 1-4 µM Dose-dependent viability decrease.
U2OS Bone Cancer Cytotoxic at 1-4 µM Dose-dependent viability decrease.
HEK293T Embryonic Kidney Cytotoxic at 1-4 µM Immortalized non-cancerous line.

Table 2: Key Biochemical and Pharmacological Parameters [3] [4]

Parameter Value Assay / Context
CECR2 Binding (IC50) 47 nM AlphaScreen (biochemical)
CECR2 Binding (Kd) 80 nM Isothermal Titration Calorimetry (ITC)
BRD4 (IC50) >37 µM Demonstrates high selectivity over this BET target
Apoptosis Induction >80% of SW48 cells at 6 µM Measured after 72-hour treatment

Experimental Protocols

Chromatin Fractionation to Assess Target Engagement

This protocol is used to verify that this compound displaces CECR2 from chromatin in cells [1] [2].

  • Key Steps:
    • Cell Treatment: Treat cells (e.g., SW48) with this compound (e.g., 5, 10, 15 µM) for about 2 hours. Include a DMSO vehicle control.
    • Cell Lysis: Lyse cells using a hypotonic buffer.
    • Fractionation: Centrifuge to separate the lysate into a soluble (chromatin-unbound) fraction and an insoluble pellet (chromatin-bound fraction).
    • Chromatin Release: Resuspend the pellet in a buffer containing micrococcal nuclease to release chromatin-bound proteins.
    • Analysis: Analyze both fractions by immunoblotting for CECR2. A successful inhibitor treatment will show a dose-dependent decrease of CECR2 in the chromatin-bound fraction and a corresponding increase in the soluble fraction.
  • Troubleshooting Tip: Use a control compound like PFI-3 (a BRG1/SWI/SNF inhibitor) to confirm the specificity of this compound, as PFI-3 should not affect CECR2 chromatin binding [2].
Cell Viability and Apoptosis Assay

This is a standard protocol to quantify the cytotoxic effect and mechanism of cell death [1].

  • Key Steps:
    • Seeding and Treatment: Seed cancer cells in a multi-well plate and allow to adhere. Treat with a concentration gradient of this compound (e.g., 0.5 - 6 µM) for 72 hours.
    • Viability Measurement: Use a standard MTS assay to measure metabolic activity as a proxy for cell viability.
    • Apoptosis Measurement: In parallel, use an Annexin V/propidium iodide (PI) staining protocol followed by flow cytometry to distinguish between apoptotic (Annexin V+/PI-) and necrotic (Annexin V-/PI+) cell populations.
  • Expected Result: this compound should induce cell death primarily via apoptosis, with a dose-dependent increase in the percentage of Annexin V-positive cells and minimal necrosis [1].

Troubleshooting Guides

  • Problem: Low Potency or Efficacy in a New Cell Line

    • Potential Cause: The cell line may have inherent low sensitivity or high expression of drug efflux pumps.
    • Solution:
      • Confirm the activity and stability of your drug stock.
      • Perform a full dose-response curve to establish the specific IC50 for your cell line.
      • Extend the treatment duration or consider pre-treatment with a broad HDAC inhibitor like SAHA (e.g., 2.5 µM for 6 hours) to increase global histone acetylation, which may enhance CECR2 dependency [4].
  • Problem: High Background Cell Death in Control

    • Potential Cause: Toxicity from the solvent (DMSO) or poor health of the cell culture.
    • Solution:
      • Ensure the final concentration of DMSO is equalized across all wells and does not exceed 0.1%.
      • Check for mycoplasma contamination.
      • Use cells in their logarithmic growth phase and optimize seeding density.

Mechanism and Workflow Visualizations

The following diagrams, generated with Graphviz, summarize the key mechanisms and experimental workflows.

Dual Mechanisms of this compound Action

G cluster_dep CECR2-Dependent Mechanism cluster_indep CECR2-Independent Mechanism NVS This compound CECR2 CECR2 Bromodomain NVS->CECR2 Inhibits UnknownTarget Unknown Non-CECR2 Target(s) NVS->UnknownTarget Targets Chromatin Chromatin Binding CECR2->Chromatin Binds CECR2Depletion CECR2 Depletion (Reduces Sensitivity) CECR2->CECR2Depletion GeneExp Altered Gene Expression Chromatin->GeneExp Disrupts Apop1 Apoptosis GeneExp->Apop1 Apop2 Apoptosis UnknownTarget->Apop2

Experimental Workflow for Mechanism Investigation

G cluster_a Arm A: CECR2-Dependent cluster_b Arm B: CECR2-Independent Start Initiate Experiment A1 Treat Cells with This compound Start->A1 B1 Deplete CECR2 (e.g., siRNA) Start->B1 A2 Chromatin Fractionation A1->A2 A3 Immunoblot for CECR2 A2->A3 A4 Result: CECR2 displaced from chromatin A3->A4 Outcome Conclusion: Dual Mechanisms of Action A4->Outcome B2 Treat Cells with This compound B1->B2 B3 Cell Viability & Apoptosis Assay B2->B3 B4 Result: Cytotoxicity persists B3->B4 B4->Outcome

References

NVS-CECR2-1 cell line sensitivity variations

Author: Smolecule Technical Support Team. Date: February 2026

Cell Line Sensitivity & Cytotoxicity Data

The following table summarizes the key findings on how NVS-CECR2-1 affects various human cancer cell lines. The data is primarily from a 2020 study, which provides the most comprehensive available information on its cytotoxic activity [1].

Cell Line Tissue/Organ Origin Reported Activity (IC₅₀ or Effect) Key Observations
SW48 Colon IC₅₀ ~0.64 µM [1] Highest sensitivity; induction of apoptosis [1].
HT29 Colon Viability diminished at 1-4 µM [1] Moderate sensitivity [1].
HCT116 Colon Viability diminished at 1-4 µM [1] Moderate sensitivity [1].
HeLa Cervix Viability diminished at 1-4 µM [1] Moderate sensitivity [1].
U2OS Bone Viability diminished at 1-4 µM [1] Moderate sensitivity [1].
H460 Lung Viability diminished at 1-4 µM [1] Moderate sensitivity [1].
SV-HUC-1 Urinary Epithelium Viability diminished at 1-4 µM [1] Effect on a non-cancer, immortalized cell line [1].
HEK 293 T Kidney Viability diminished at 1-4 µM [1] Effect on a non-cancer, immortalized cell line [1].

The variability in sensitivity is influenced by factors beyond tissue origin. Research indicates that CECR2 expression levels in the cell lines play a critical role, with sensitivity being reduced by CECR2 depletion [1]. Furthermore, this compound also exerts cytotoxic effects through CECR2-independent mechanisms, suggesting a complex mode of action [1].

Experimental Protocols & Workflows

Here are the detailed methodologies for key experiments cited in the literature, which can serve as reference protocols.

1. Cell Viability and Apoptosis Assay [1] This protocol is used to determine the compound's cytotoxic effect and mechanism of cell death.

  • Cell Lines: Colon (SW48, HT29, HCT116), lung (H460), urinary epithelium (SV-HUC-1), cervix (HeLa), bone (U2OS), human embryonic kidney (HEK) 293T.
  • Treatment: Cells are treated with a concentration gradient of this compound (e.g., 1 µM to 4 µM for viability; 0.5 µM to 6 µM for apoptosis in SW48 cells).
  • Incubation Duration: 72 hours.
  • Viability Measurement: Cell viability is assessed using a standard MTS assay after the incubation period.
  • Apoptosis Analysis: Treated cells (e.g., SW48) are analyzed using flow cytometry-based methods (e.g., Annexin V/propidium iodide staining) to distinguish apoptotic from necrotic cell death.

2. Chromatin Fractionation Assay [1] This assay is used to confirm the on-target activity of this compound by demonstrating its ability to displace CECR2 from chromatin within cells.

  • Procedure: Cells are treated with this compound (typical concentrations: 5 µM, 10 µM, 15 µM) for about 2 hours.
  • Cell Lysis and Fractionation: Cells are lysed and fractionated into an insoluble (chromatin-bound) fraction and a soluble (chromatin-unbound) fraction using biochemical methods.
  • Detection: The distribution of CECR2 protein between the two fractions is analyzed by immunoblotting. Successful inhibition is indicated by a dose-dependent shift of CECR2 from the chromatin-bound to the chromatin-unbound fraction.

3. In Vitro Binding Assays (for reference) [2] The following diagram illustrates the common biochemical assays used to characterize the binding affinity and selectivity of this compound for the CECR2 bromodomain before cellular studies.

G Start Start: Characterize CECR2 Bromodomain Binding A1 AlphaScreen Assay Start->A1 IC₅₀ Determination A2 Isothermal Titration Calorimetry (ITC) Start->A2 K_D Measurement A3 Temperature Shift Assay (TSA) Start->A3 Binding-induced Stabilization Result Outcome: High-affinity, selective CECR2 inhibitor A1->Result A2->Result A3->Result

FAQs for Troubleshooting

Q1: The cytotoxic effect of this compound in my experiment is weaker than expected. What could be the reason?

  • Verify CECR2 Expression: The activity of this compound is partially dependent on CECR2. Check the expression level of CECR2 in your cell line via immunoblotting. Cell lines with low or absent CECR2 may show reduced sensitivity [1].
  • Check Solvent and Stock Solution: Ensure the compound is dissolved in DMSO and that stock solutions are prepared fresh or stored correctly (e.g., -20°C to -80°C, protected from light) to maintain stability [3].
  • Confirm Concentration Range: Re-test a wide range of concentrations (e.g., 0.5 µM to 10 µM) in your specific cell line, as sensitivity varies significantly. The recommended concentration for cellular assays is often around 1 µM, but optimization may be needed [4].

Q2: How can I confirm that the observed cellular phenotypes are due to on-target CECR2 inhibition and not off-target effects?

  • Perform a Chromatin Fractionation Experiment: This is a key functional assay for target engagement. If this compound is working on-target, you should observe a dose-dependent dissociation of CECR2 protein from the chromatin fraction [1].
  • Use a Complementary Method: Techniques like Fluorescence Recovery After Photobleaching (FRAP) have been used to show that this compound increases the mobility of CECR2 on chromatin, providing another line of evidence for on-target activity [2].
  • Employ Genetic Controls: If feasible, use CECR2-knockdown (KD) or knockout (KO) cell lines. The cytotoxic effects of this compound should be attenuated in CECR2-depleted cells compared to controls [1].

Q3: Are there any specific considerations for handling and storing this compound?

  • Storage: The solid powder should be stored at -20°C. For long-term storage (over 6 months), solutions in DMSO are best kept at -80°C [3].
  • Light Sensitivity: The product requires protection from light during transportation, storage, and experimental use to prevent degradation [3].
  • Solubility: this compound is soluble in DMSO (up to ~100 mM). For in vitro formulations, it can be further diluted in solvents like corn oil [3].

References

NVS-CECR2-1 off-target effects BRD9 BRD7 selectivity

Author: Smolecule Technical Support Team. Date: February 2026

Selectivity Profile & Off-Target Data

The core quantitative data on the selectivity of NVS-CECR2-1 is summarized in the table below. This data is crucial for understanding its potential off-target effects [1].

Target Affinity (IC₅₀ or Kd) Notes
CECR2 IC₅₀ = 47 nM; Kd = 80 nM Primary, high-affinity target [2] [1].
BRD9 IC₅₀ = 2.3 µM ~49-fold less potent than for CECR2 [1].
BRD7 IC₅₀ = 5.5 µM ~117-fold less potent than for CECR2 [1].
BRD4 IC₅₀ > 37 µM Highly selective over BET family [1].

The cellular activity of this compound is complex. Studies show it effectively inhibits chromatin binding of its intended target, CECR2, and exhibits cytotoxic activity in various cancer cell lines [3]. However, a key finding is that this cytotoxicity occurs through both CECR2-dependent and CECR2-independent mechanisms [3]. This provides functional evidence that off-target effects likely contribute to the observed cellular phenotypes.

Troubleshooting & Experimental Design Guide

To ensure your experimental results are interpreted correctly, consider the following guidance to mitigate concerns around off-target activity.

FAQ: How can I confirm that my observed phenotype is due to CECR2 inhibition and not off-target effects?

The most robust strategy is to use complementary experimental approaches:

  • Employ a genetic control: Use siRNA or CRISPR-Cas9 to knock down or knock out CECR2 in your cell model. If the phenotype observed with this compound treatment is not replicated with genetic suppression of CECR2, this strongly suggests the phenotype is driven by off-target effects [3] [4].
  • Utilize a negative control compound: Whenever possible, include a structurally related but inactive "negative control" compound in your experiments. This helps identify effects caused by the chemical scaffold itself rather than target engagement.
  • Correlate potency with target engagement: Perform dose-response experiments. The potency (IC₅₀/EC₅₀) of the observed cellular effect should align with the binding affinity (Kd) for CECR2 (i.e., in the nanomolar range). Effects occurring primarily at high micromolar concentrations are more likely to be driven by off-target binding to BRD7/BRD9 or other unknown proteins [3] [5].

FAQ: At what concentration should I use this compound to minimize off-target risks?

  • For a pure on-target effect, you should use the lowest effective concentration that demonstrates efficacy in your cellular target engagement assay (e.g., disrupting chromatin localization of CECR2) [3].
  • The literature often uses concentrations between 1 to 5 µM in cellular assays to study phenotypic outcomes [3]. However, be aware that at these concentrations, particularly above 1-2 µM, partial inhibition of BRD9 and BRD7 is possible based on the reported IC₅₀ values. Any conclusions drawn should be cautious and supported by the control experiments mentioned above.

Key Experimental Protocols

For your reference, here are summaries of key methodologies used in the literature to validate this compound activity.

Chromatin Fractionation Assay This assay is used to demonstrate direct target engagement in cells by showing that the inhibitor displaces CECR2 from chromatin [3].

  • Treat cells with this compound (e.g., 5-15 µM for 2 hours).
  • Fractionate cell lysates into soluble (chromatin-unbound) and insoluble (chromatin-bound) fractions.
  • Analyze fractions by immunoblotting using a CECR2-specific antibody. Successful on-target engagement is indicated by a dose-dependent decrease of CECR2 in the chromatin-bound fraction and a corresponding increase in the soluble fraction [3].

Fluorescence Recovery After Photobleaching (FRAP) Assay This live-cell assay measures the mobility of CECR2 within the nucleus, which increases when it is displaced from chromatin [6].

  • Express a fluorescently tagged CECR2 (e.g., CECR2-GFP) in cells.
  • Pre-treat cells with this compound (e.g., 1-5 µM for 1 hour).
  • Bleach a nuclear region with a laser and monitor the fluorescence recovery over time.
  • Calculate the half-time of recovery. A shorter half-time recovery in treated cells indicates that CECR2 is more mobile, confirming that the compound is effectively blocking its interaction with chromatin [6].

Pathways & Mechanisms

The following diagram illustrates the documented on-target and potential off-target mechanisms of this compound action based on current research, integrating the pathways through which it exerts its effects.

G cluster_on_target On-Target Mechanism (CECR2) cluster_off_target Potential Off-Target Mechanisms Compound This compound CECR2 CECR2 Bromodomain Compound->CECR2 BRD9 BRD9 Bromodomain Compound->BRD9 Weaker Inhibition BRD7 BRD7 Bromodomain Compound->BRD7 Weaker Inhibition ChromatinBinding Binding to Acetylated Chromatin CECR2->ChromatinBinding Remodeling Chromatin Remodeling & Gene Regulation ChromatinBinding->Remodeling Phenotype1 Cellular Phenotype (e.g., Apoptosis) Remodeling->Phenotype1 Complex1 SWI/SNF Complex Disruption BRD9->Complex1 Complex2 PBAF Complex Disruption BRD7->Complex2 Phenotype2 Cellular Phenotype (CECR2-Independent) Complex1->Phenotype2 Complex2->Phenotype2 Independent Reported CECR2-Independent Cell Death [3] Phenotype2->Independent

References

NVS-CECR2-1 apoptosis assay optimization cancer cells

Author: Smolecule Technical Support Team. Date: February 2026

NVS-CECR2-1: Mechanism & Target

This compound is a bromodomain (BRD) inhibitor that specifically targets the cat eye syndrome chromosome region, candidate 2 (CECR2) protein, a non-BET family chromatin regulator [1].

The compound demonstrates potent and selective binding to the CECR2 BRD (in vitro affinity KD = 80 nM) and inhibits its ability to bind to acetylated lysine residues on chromatin. Treatment with this compound effectively displaces both exogenous and endogenous CECR2 from chromatin within cells, confirming its on-target activity [1].

While its cytotoxic effect is partly mediated through this specific targeting of CECR2, research indicates that this compound also kills cancer cells via CECR2-independent mechanisms, suggesting a more complex mode of action [1].

The following diagram illustrates how this compound induces apoptosis by disrupting chromatin binding:

architecture NVS This compound CECR2 CECR2 Bromodomain NVS->CECR2 Inhibits Apoptosis Induces Apoptosis NVS->Apoptosis Triggers Chromatin Acetylated Chromatin CECR2->Chromatin Binds to

Cytotoxicity Profile in Cancer Cells

This compound exhibits a broad cytotoxic profile across various human cancer cell lines, with particular potency against SW48 colon cancer cells [1].

Cell Line Tissue Origin IC50 / Potency Notes
SW48 Colon Submicromolar (IC50)
HT29 Colon Sensitive (dose-dependent)
HCT116 Colon Sensitive (dose-dependent)
H460 Lung Sensitive (dose-dependent)
HeLa Cervix Sensitive (dose-dependent)
U2OS Bone Sensitive (dose-dependent)
HEK 293 T Kidney (Non-cancer) Sensitive (dose-dependent)
SV-HUC-1 Uroepithelium Sensitive (dose-dependent)

Apoptosis Detection Protocol

A common method for detecting this compound-induced apoptosis is the Annexin V/Propidium Iodide (PI) assay analyzed by flow cytometry [2].

  • Annexin V-FITC: Binds to phosphatidylserine (PS) exposed on the outer leaflet of the cell membrane in early apoptosis.
  • Propidium Iodide (PI): A DNA dye that enters cells with compromised membrane integrity, marking late apoptotic and necrotic cells.

The basic workflow is as follows:

workflow Harvest Harvest Cells (Include supernatant) Stain Stain with Annexin V & PI Harvest->Stain Analyze Analyze by Flow Cytometry Stain->Analyze

Detailed Step-by-Step Methodology
  • Cell Preparation and Treatment: Grow cancer cells (e.g., SW48) in appropriate culture conditions. Treat cells with this compound across a concentration range (e.g., 0.5 µM to 20 µM) for 24-72 hours. Include a DMSO vehicle control.
  • Cell Harvesting: Collect the cell culture supernatant, which may contain detached apoptotic cells. Gently wash the adherent cells with PBS and detach them using a gentle, EDTA-free dissociation enzyme like Accutase to avoid false-positive Annexin V staining. EDTA chelates calcium, which is essential for Annexin V binding [2] [3].
  • Staining:
    • Wash the harvested cells (from both supernatant and dish) with cold PBS.
    • Resuspend the cell pellet in Annexin V Binding Buffer.
    • Add Annexin V-FITC and PI to the cell suspension according to your kit's instructions.
    • Incubate for 15-20 minutes at room temperature in the dark.
  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour. Use the following controls to set up the instrument properly [2]:
    • Unstained cells: For voltage and background adjustment.
    • Annexin V-FITC only (apoptotic cells): For compensation.
    • PI only (heat-killed cells): For compensation.
    • Double-stained sample: For final data acquisition.

Troubleshooting Guide for Apoptosis Assays

Here are common problems and solutions when performing apoptosis assays with this compound:

Problem Possible Cause Solution
High background death in control Mechanical stress from harsh pipetting or over-trypsinization [2] [3]. Use gentle, EDTA-free detachment enzymes (e.g., Accutase) and handle cells gently.
No apoptotic signal in treated group Insufficient drug concentration or treatment duration; not collecting detached cells [2] [3]. Optimize drug dose and time; always collect and analyze the culture supernatant.
Only PI is positive (no Annexin V) Excessive handling damage has caused direct necrosis [2]. Improve cell handling techniques; ensure cells are healthy and in log phase at experiment start.
Only Annexin V is positive (no PI) Cells are primarily in early apoptosis; PI may have been omitted [2] [3]. Verify that PI was added; confirm cells are in early stage by checking time points.
Unclear cell population separation Cellular autofluorescence interferes with detection [2] [3]. Choose a kit with a fluorophore that doesn't overlap with autofluorescence (e.g., PE, APC).
Unexpected fluorescence in control Instrument contamination or fluorescent drug interference (e.g., doxorubicin) [3]. Clean flow cytometer thoroughly; use a different fluorescent label if needed.

Key Considerations for Your Experiments

  • Confirm Apoptosis Mechanism: The Annexin V/PI assay indicates apoptosis, but you can confirm it by also detecting the cleavage of executioner caspases (e.g., Caspase-3) and their substrates (e.g., PARP) via western blotting [4] [5].
  • Account for CECR2-Independent Effects: Be aware that this compound has some cytotoxic effects even in CECR2-depleted cells, so your results may reflect a combination of specific and non-specific cell death mechanisms [1].
  • Validate Kit Performance: Always run a positive control (e.g., cells treated with a known apoptosis inducer like staurosporine) to ensure your apoptosis detection kit is functioning correctly [2] [3].

References

NVS-CECR2-1 working solution preparation stability

Author: Smolecule Technical Support Team. Date: February 2026

Working Solution Preparation & Stability

The table below summarizes the fundamental data for preparing and storing NVS-CECR2-1 solutions.

Aspect Details
Molecular Weight 495.68 g/mol [1] [2]
Solubility in DMSO ~66.67 mg/mL (~134.50 mM) [1]
Recommended Stock Concentration 50 mg/mL (100.87 mM) in DMSO [2]
Stock Solution Storage -80°C for 6 months; -20°C for 1 month [1]. Protect from light [1].
Working Solution Stability Room temperature for a few days during ordinary shipping [1].

In Vivo Formulation Preparation

For in vivo studies, one documented method uses a co-solvent system to achieve a working solution. The sequential preparation steps are as follows [1]:

Step Solvent Volume Final Concentration
1. DMSO Stock DMSO 100 µL 25.0 mg/mL
2. Dilution Corn Oil 900 µL 2.5 mg/mL (5.04 mM)

> Important Note: The co-solvents must be added sequentially from left to right to ensure a clear solution. Freshly prepared formulations are recommended for optimal in vivo results [1].

Key Experimental Protocols

This compound is used to inhibit the bromodomain of CECR2, displacing it from chromatin and inducing cytotoxic effects in cancer cells [1] [3]. The following workflows summarize two common experimental applications.

Chromatin Displacement Assay This protocol details the steps to demonstrate that this compound inhibits the binding of CECR2 to chromatin within cells [3].

chromatin_assay start Start Experiment treat Treat cells with This compound (5-15 µM) start->treat frac Fractionate cell lysate into: Chromatin-bound & Soluble fractions treat->frac blot Perform Immunoblot for CECR2 frac->blot analyze Analyze distribution: Increased CECR2 in soluble fraction confirms displacement blot->analyze end Displacement Confirmed analyze->end

Cell Viability & Apoptosis Assay This workflow outlines the method to determine the cytotoxic effect of this compound on cancer cells [1] [3].

viability_assay begin Begin Assay plate Plate cancer cells (e.g., SW48, HCT116, HeLa) begin->plate dose Treat with this compound (1-6 µM) for 72 hours plate->dose measure Measure cell viability (e.g., MTS assay) dose->measure apoptosis Perform apoptosis analysis (e.g., flow cytometry) measure->apoptosis result Dose-dependent reduction in viability and increase in apoptosis confirmed apoptosis->result

Frequently Asked Questions

How selective is this compound? this compound is a highly selective inhibitor for CECR2. Its affinity for CECR2 (Kd = 80 nM) is significantly higher than for other bromodomains like BRD4 (IC50 >37 µM), BRD9 (IC50 = 2.3 µM), and BRD7 (IC50 = 5.5 µM) [2].

What is the evidence that this compound works in cells? Research shows that treating cells with this compound effectively dissociates both exogenous and endogenous CECR2 protein from chromatin in a dose-dependent manner, without affecting unrelated bromodomain proteins like BRG1 [3].

Does this compound have anti-cancer activity? Yes, this compound exhibits cytotoxic activity against a range of human cancer cell lines, including colon, lung, and cervical cancers. It reduces cell viability and induces apoptosis, primarily by targeting CECR2, though some CECR2-independent mechanisms may also contribute [1] [3].

References

NVS-CECR2-1 cytotoxicity assay time course optimization

Author: Smolecule Technical Support Team. Date: February 2026

NVS-CECR2-1: Mechanism of Action & Signaling Pathway

This compound is a potent, selective bromodomain inhibitor that targets the CECR2 (cat eye syndrome chromosome region, candidate 2) protein [1] [2] [3]. It binds to the CECR2 bromodomain with high affinity (IC₅₀ = 47 nM), inhibiting its ability to recognize acetylated lysine residues on histones. This action displaces CECR2 from chromatin, disrupting its role in chromatin remodeling and gene regulation, ultimately leading to apoptosis in cancer cells [1] [2].

The diagram below illustrates this mechanism and its downstream effects on cell viability.

G NVS This compound CECR2 CECR2 Bromodomain NVS->CECR2 Inhibits ChromatinBinding Chromatin Binding CECR2->ChromatinBinding Prevents Displacement CECR2 Chromatin Displacement ChromatinBinding->Displacement Leads to Apoptosis Induction of Apoptosis Displacement->Apoptosis Results in Viability Decreased Cell Viability Apoptosis->Viability Causes

Core Experimental Protocol & Key Parameters

The foundational protocol for assessing this compound cytotoxicity involves treating cells with the compound and measuring viability, typically using methods like the MTS or resazurin reduction assay [1] [2] [4]. Key parameters from the literature are summarized below.

Table 1: Key Parameters for this compound Cytotoxicity Assays

Parameter Recommended Specification Details & Rationale
Working Concentration 1 µM [3] up to 15 µM [1] Supplier recommendation for cellular assays is 1 µM; research studies used up to 15 µM for effect [1] [3].
Solvent & Storage DMSO stock; avoid long-term storage of diluted working solutions [4] Evaporation in microplates can concentrate drugs, significantly altering dose-response curves and IC₅₀ values [4].
DMSO Control Use matched DMSO concentrations for each drug dose [4] A single vehicle control can cause artifacts (e.g., viability readings >100%). Each dose should have its own control [4].
Cell Seeding Density ~7.5 x 10³ cells/well (96-well plate) [4] Optimized density prevents cells from reaching over-confluence during the assay, which improves data quality [4].
Viability Assay MTS [1] or Resazurin reduction [4] Measure at the end of the time course. Incubation time with assay reagent should be optimized for the cell line [4].

Time Course Optimization & Troubleshooting

The optimal assay duration depends on your research objectives and cell line kinetics. While a 72-hour (3-day) endpoint is commonly reported for this compound [1], a well-designed time course can provide richer data.

Table 2: Proposed Time Course for Assay Optimization

Time Point Primary Objective Key Measurements & Notes
0 hours Baseline measurement Measure cell viability immediately after cell adhesion and before compound addition.
24 hours Early response Assess initial cytotoxic effect and check for early apoptosis markers.
48 hours Mid-point assessment Monitor progression of cell death; a key point for many fast-dividing lines.
72 hours Standard endpoint The most commonly reported time point for IC₅₀ calculation in the literature [1].
>72 hours Long-term effects For slower-growing cells or to study long-term cytostatic effects; may require refreshing medium/compound.

The workflow for optimizing and troubleshooting your time course experiment is outlined below.

G Start Define Experiment: Cell Line, Time Points Optimize Optimize Conditions Start->Optimize A1 Cell Seeding Density Optimize->A1 A2 DMSO Controls Optimize->A2 A3 Assay Incubation Time Optimize->A3 Execute Execute Time Course A1->Execute Precedes A2->Execute Precedes A3->Execute Precedes Troubleshoot Troubleshoot Results Execute->Troubleshoot B1 High Background/Variability Troubleshoot->B1 B2 Weak/No Effect Troubleshoot->B2 B3 Edge Effect Troubleshoot->B3 Analyze Analyze Data B1->Analyze Informs B2->Analyze Informs B3->Analyze Informs

Frequently Asked Questions

  • What is the typical IC₅₀ value for this compound? The half-maximal inhibitory concentration (IC₅₀) is cell-line dependent. For example, the SW48 colon cancer cell line is particularly sensitive, with a sub-micromolar IC₅₀ [1] [2]. You will need to establish this value empirically for your model system.

  • The cytotoxicity effect is weaker than expected. What should I check?

    • Verify Compound Activity: Ensure proper storage of the stock and working solutions. Avoid freeze-thaw cycles and prepare fresh diluted solutions when possible [4].
    • Check Cell Health: Use low-passage, healthy cells and ensure they are growing logarithmically at the start of the experiment.
    • Review Assay Conditions: Serum can sometimes reduce the apparent effect of certain drugs [4]. The initial research used serum-free medium during drug treatment [1], so this is a key parameter to test.
  • How can I minimize variability between replicates and plates?

    • Edge Effect: Evaporation from perimeter wells can cause uneven cell growth and assay reactivity. Use inner wells, include a plate seal, or account for this effect statistically [4].
    • Automated Cell Counting: When seeding, use automated counters or hemocytometers carefully to ensure accurate and consistent initial cell numbers [5].
    • Matched Controls: As noted in the protocols, using a DMSO control that matches the concentration in each drug-treated well is critical for reducing artifact-based variability [4].

References

NVS-CECR2-1 solvent control DMSO concentration limits

Author: Smolecule Technical Support Team. Date: February 2026

DMSO Concentration Guidelines

The table below summarizes DMSO concentration limits based on published methodologies for NVS-CECR2-1.

Assay Type Reported Max [this compound] Implied Max [DMSO]* Key Consideration
In vitro Binding (ITC) Not specified (high µM range likely) 1-5% Protein stability and complex solubility are primary concerns [1].
Cellular Phenotypic (Viability, FRAP) 20 µM [2] 0.1% - 0.5% Maintain DMSO ≤0.5% for cell health; use lowest effective concentration (e.g., 0.1% for 1-5 µM treatments) [2] [1].

Note: DMSO concentrations are calculated based on a common stock solution of 10-20 mM. For most cell-based experiments, you should aim to keep the final DMSO concentration at or below 0.1% to ensure cell viability is not compromised.

Experimental Protocols for Key Assays

Here are detailed protocols for key experiments using this compound, adapted from the research.

Cytotoxicity (Cell Viability) Assay [2]

This protocol measures the cytotoxic effect of this compound on various human cancer cell lines.

  • 1. Cell Seeding: Seed cells in a 96-well plate at a density optimal for your cell line (e.g., 3,000-5,000 cells/well) and culture for 24 hours.
  • 2. Compound Treatment: Prepare a dilution series of this compound from a 10-20 mM DMSO stock in complete cell culture medium. Ensure the final DMSO concentration is constant (e.g., 0.1%) across all treated wells, including the vehicle control.
  • 3. Incubation: Treat cells with the compound for 72 hours.
  • 4. Viability Measurement: Add MTS reagent (or similar) to each well and incubate for 1-4 hours. Measure the absorbance at 490 nm.
  • 5. Data Analysis: Calculate cell viability relative to the vehicle control (0.1% DMSO). Fit the dose-response data to determine the IC₅₀ value.
Fluorescence Recovery After Photobleaching (FRAP) Assay [1]

This protocol assesses the compound's ability to displace CECR2 from chromatin in live cells.

  • 1. Cell Preparation: Culture U2OS cells expressing full-length CECR2 (e.g., tagged with GFP) on imaging-grade dishes.
  • 2. Histone Hyperacetylation: Six hours before imaging, add 2.5 µM SAHA (a histone deacetylase inhibitor) to increase global histone acetylation and enhance CECR2-chromatin binding.
  • 3. Compound Treatment: One hour before imaging, treat cells with 1 µM or 5 µM this compound (from a 10 mM DMSO stock, resulting in ≤0.05% DMSO).
  • 4. Imaging and Bleaching: Use a confocal microscope to bleach a defined nuclear region with a high-intensity laser pulse. Monitor fluorescence recovery in the bleached area over time.
  • 5. Data Analysis: Plot the fluorescence recovery curve and calculate the half-recovery time. A longer half-recovery time after this compound treatment indicates successful inhibition of CECR2's dynamic interaction with chromatin.

The workflow for these core experiments is summarized below:

G cluster_1 Assay Selection Start Start Experiment Stock Prepare 10-20 mM this compound in DMSO Start->Stock Dilute Dilute in Culture Medium Ensure Final DMSO ≤ 0.1% Stock->Dilute Treat Treat Cells Dilute->Treat Assay Perform Assay Treat->Assay Cytotox Cytotoxicity (MTS) Assay->Cytotox Incubate 72h Measure Viability FRAP FRAP Assay->FRAP Pre-treat with SAHA Bleach & Measure Recovery

Troubleshooting Common Issues

  • Precipitation at High Concentrations: If your compound precipitates out of solution during dilution, ensure you are adding the DMSO stock to the medium while vortexing or pipetting vigorously to ensure rapid mixing.
  • High Cytotoxicity in Vehicle Control: If you observe unexpected cell death in your 0.1% DMSO control, confirm the purity of your DMSO (use sterile, cell culture-tested grade) and avoid repeated freeze-thaw cycles of the stock solution.
  • Lack of Phenotypic Effect: If no effect is seen at reported concentrations, verify the activity of your stock solution using a positive control cell line like SW48 colon cancer cells, which are highly sensitive to this compound [2].

References

NVS-CECR2-1 vs GNE-886 CECR2 inhibitor selectivity

Author: Smolecule Technical Support Team. Date: February 2026

Comparison at a Glance

The table below summarizes the key characteristics of NVS-CECR2-1 and GNE-886.

Feature This compound GNE-886
Reported Potency (CECR2) IC₅₀ = 47 nM (AlphaScreen); KD = 80 nM (ITC) [1] [2] [3] Potent inhibitor; precise IC₅₀ not detailed in available results [1]
Key Selectivity Profile Highly selective over 48 other bromodomains [3] Less selective; shows activity against BRD9, BRD7, and TAF1/TAF1L [1] [4]
Cellular Activity Displaces CECR2 from chromatin; cytotoxic to various cancer cells [3] [5] Suitable as an in vitro tool compound [1]
Primary Application in Research Probe for CECR2-specific biology; study of cancer metastasis and NF-κB signaling [6] [3] Probe for CECR2 function, useful where some off-target activity is acceptable [1]

Detailed Selectivity and Experimental Evidence

The selectivity of a chemical probe is crucial for interpreting biological experiments correctly.

  • This compound Demonstrates High Selectivity: This inhibitor was developed to be highly selective. In a comprehensive panel of 48 bromodomains, this compound showed no significant off-target binding, making it an excellent tool for attributing observed cellular effects specifically to CECR2 inhibition [3]. It has been effectively used to dissect CECR2's role in promoting breast cancer metastasis through NF-κB signaling [6].
  • GNE-886 Has Notable Off-Target Activity: While GNE-886 is a potent inhibitor of CECR2, its selectivity profile is narrower. It demonstrates significant activity against the bromodomains of BRD9, BRD7, and TAF1/TAF1L [1] [4]. This means that phenotypic changes observed with GNE-886 treatment could be due to inhibition of CECR2, BRD9, BRD7, or TAF1, requiring careful control experiments to confirm the role of CECR2.

Key Experimental Protocols for Validation

To reliably use these inhibitors in research, key experiments from the literature validate their cellular activity and binding.

  • Binding Affinity Measurements: The primary data on inhibitor binding comes from Isothermal Titration Calorimetry (ITC) and AlphaScreen assays [1] [2]. ITC directly measures the heat change during binding, providing the dissociation constant (KD), while AlphaScreen is a bead-based proximity assay used to determine IC₅₀ values.
  • Cellular Target Engagement: A common method to confirm that the inhibitor engages its target in a cellular context is the Chromatin Fractionation assay [3] [5]. This protocol involves treating cells with the inhibitor, then biochemically separating the chromatin-bound protein fraction from the unbound fraction. Western blot analysis shows that treatment with this compound causes a dose-dependent dissociation of CECR2 from chromatin, proving its cellular activity.
  • Functional Cellular Assays: To study the phenotypic impact of CECR2 inhibition, researchers use cell viability assays (e.g., MTS) [3] [5] and Fluorescence Recovery After Photobleaching (FRAP) [2]. The FRAP assay measures the mobility of GFP-tagged CECR2 in the nucleus; a faster recovery after photobleaching upon inhibitor treatment indicates displacement from immobile chromatin structures.

The diagram below illustrates the logical workflow for experimentally characterizing a CECR2 inhibitor, from initial binding to phenotypic outcome:

workflow Start Characterize a CECR2 Inhibitor InVitro In Vitro Binding Start->InVitro Assay1 Isothermal Titration Calorimetry (ITC) InVitro->Assay1 Assay2 AlphaScreen Assay InVitro->Assay2 Cellular Cellular Target Engagement Assay1->Cellular Assay2->Cellular Assay3 Chromatin Fractionation + Western Blot Cellular->Assay3 Assay4 Fluorescence Recovery After Photobleaching (FRAP) Cellular->Assay4 Phenotype Phenotypic Assessment Assay3->Phenotype Assay4->Phenotype Assay5 Cell Viability Assay (MTS) Phenotype->Assay5 Assay6 Gene Expression Analysis (e.g., NF-κB targets) Phenotype->Assay6

How to Choose for Your Research

Your choice between these two inhibitors should be guided by your specific experimental needs:

  • For probing the specific function of CECR2, where attributing an effect directly to this target is paramount, This compound is the superior tool due to its well-characterized high selectivity [4] [3].
  • If you are studying a system where CECR2 and BRD9/TAF1 signaling pathways converge, or if you are performing initial, broad mechanistic studies, GNE-886 remains a valuable compound. However, any results must be confirmed with rigorous genetic validation (e.g., CECR2 knockdown) to rule out contributions from its off-targets [1].

References

NVS-CECR2-1 selectivity panel bromodomain testing

Author: Smolecule Technical Support Team. Date: February 2026

Selectivity and Potency Profile

Bromodomain Target Assay Type Measurement Type Value (IC50/Kd) Selectivity Notes
CECR2 AlphaScreen IC50 47 nM Primary target [1]
CECR2 Isothermal Titration Calorimetry (ITC) Kd 80 nM High affinity binding [1]
48 other BRDs In vitro panel Selectivity >30-fold Selective over 48 other bromodomains tested [1]
BRG1 (SMARCA4) Cellular chromatin fractionation Activity No effect Confirms selectivity over this closely related chromatin remodeler [1]

Experimental Protocols for Selectivity Testing

The high selectivity of NVS-CECR2-1 was established using the following detailed methodologies.

1. Biochemical Binding Assays

  • AlphaScreen Assay: This competition assay measured the ability of this compound to displace an acetylated histone peptide (H4K5acK8acK12acK16ac) from the CECR2 bromodomain [2]. Experiments were performed in 25 mM HEPES buffer (pH 7.4) with 100 mM NaCl and 0.1% BSA. After a 30-minute incubation of the compound with the protein and peptide, a mixture of streptavidin-coated donor beads and nickel chelate acceptor beads was added. Plates were incubated for 60 minutes in the dark, and signal was read on a PHERAstar FS plate reader. IC50 values were calculated by non-linear regression in GraphPad Prism [2].
  • Isothermal Titration Calorimetry (ITC): This direct binding method measured the thermodynamics of the interaction between this compound and CECR2 bromodomain [2]. Protein was buffer-exchanged into 20 mM Hepes (pH 7.5), 150 mM NaCl, and 0.5 mM TCEP. Experiments were carried out at 288.15 K using a VP-ITC micro-calorimeter with an initial 2 µL injection followed by 8 µL injections. Data were fitted to a single binding site model using MicroCal ORIGIN software [2].

2. Cellular Target Engagement

  • Chromatin Fractionation: This key cellular assay demonstrated that this compound dissociates CECR2 from chromatin in cells [1]. Cells were treated with the compound, lysed, and separated into chromatin-bound and soluble fractions. Immunoblot analysis showed that this compound (5-15 µM) shifted CECR2 from the chromatin-bound to the chromatin-unbound fraction in a dose-dependent manner, without affecting the related BRG1 protein [1].
  • Fluorescence Recovery After Photobleaching (FRAP): Performed in U2OS cells expressing full-length CECR2, this assay measured the mobility of CECR2 in the nucleus. Cells were treated with 1 µM or 5 µM this compound, and the half-recovery time of fluorescence in bleached nuclei was plotted, providing evidence of target engagement in a live-cell context [2].
  • NanoBRET Target Engagement: A highly sensitive assay conducted in U2OS cells co-transfected with NanoLuc-CECR2 and Histone H3.3-HaloTag. Cells were treated with a dose range of this compound and a constant concentration of a NanoBRET 618 fluorescent ligand. The BRET signal was measured, and the relative IC50 was determined, confirming cellular permeability and binding to CECR2 [2].

Experimental Workflow Visualization

The following diagram illustrates the logical workflow and key techniques used to establish this compound as a selective chemical probe.

G Start This compound Characterization Biochemical Biochemical Binding Start->Biochemical Cellular Cellular Engagement Start->Cellular ITC Isothermal Titration Calorimetry (ITC) Biochemical->ITC Kd = 80 nM AlphaS AlphaScreen Competition Assay Biochemical->AlphaS IC50 = 47 nM Conclusion Conclusion: Potent and Selective CECR2 Chemical Probe ITC->Conclusion AlphaS->Conclusion ChromFrac Chromatin Fractionation Cellular->ChromFrac Displaces CECR2 from chromatin FRAP FRAP Assay Cellular->FRAP Alters nuclear mobility NanoB NanoBRET Assay Cellular->NanoB Confirms cellular target engagement ChromFrac->Conclusion FRAP->Conclusion NanoB->Conclusion

Key Findings on Selectivity and Cellular Activity

  • High Selectivity: this compound demonstrates minimal off-target binding within the bromodomain family, a critical feature for a high-quality chemical probe [3] [1]. This was confirmed by its lack of effect on BRG1 chromatin binding, a related target from the same protein family [1].
  • Mechanism of Action: Cellular studies confirm that this compound functions by blocking the interaction between the CECR2 bromodomain and acetylated histones, thereby displacing CECR2 from chromatin [1].
  • Cytotoxic Activity: this compound exhibits cytotoxic activity against various human cancer cell lines, including SW48 colon cancer cells (sub-micromolar IC50), primarily by inducing apoptosis [1]. This suggests its potential as a starting point for anticancer therapeutic development.

References

NVS-CECR2-1 CECR2 knockdown validation experiments

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols for Validation

Researchers typically use a combination of the following experiments to confirm that the effects of NVS-CECR2-1 are specifically due to CECR2 inhibition.

  • Chromatin Fractionation: This assay confirms that this compound disrupts the target's biological function—binding to chromatin. In cells, the CECR2 protein is almost exclusively found bound to chromatin in the nucleus. Treatment with this compound dissociates CECR2 from chromatin in a dose-dependent manner without affecting unrelated chromatin remodelers like BRG1, demonstrating its on-target activity [1].

  • Cytotoxicity and Apoptosis Assays: The cancer cell-killing effect of this compound is evaluated using cell viability assays (e.g., MTS assay). Research shows it induces cell death mainly through apoptosis. The key validation is that depleting CECR2 using siRNA reduces the sensitivity of cancer cells to this compound, indicating that the drug's activity is, at least partially, dependent on its intended target [1].

  • Validation in Immunocompetent Models: Studies on breast cancer metastasis reveal that the anti-metastatic effect of CECR2 depletion is more profound in immunocompetent mouse models compared to immunodeficient models. This highlights that CECR2 inhibition affects the tumor microenvironment, particularly by reducing immunosuppressive M2 macrophage polarization [2].

Comparison of Knockdown vs. Pharmacological Inhibition

The table below summarizes a direct comparison between genetic knockdown and pharmacological inhibition of CECR2, based on data from the search results.

Validation Aspect CECR2 Knockdown/Depletion This compound Pharmacological Inhibition
Impact on Chromatin Binding Not directly measured in search results Displaces CECR2 from chromatin; IC50 of 47 nM in vitro, cellular activity at 5-15 μM [1] [3]
Cytotoxic Activity (IC50) Reduces sensitivity to this compound [1] Kills various cancer cells; sub-micromolar IC50 in SW48 colon cancer cells [1]
Impact on Metastasis Inhibits breast cancer metastasis in mouse models [2] Inhibits breast cancer metastasis in mouse models [2]
Mechanism of Cell Death Information not specified in search results Primarily induces apoptosis [1]
Effects on Tumor Microenvironment Reduces M2 macrophage polarization, inhibits NF-κB-mediated immune suppression [2] Suppresses NF-κB target genes, impedes M2 polarization [2]
Key Downstream Effects Suppresses metastasis-promoting genes (TNC, MMP2, VEGFA) and cytokine genes (CSF1, CXCL1) [2] Suppresses same NF-κB pathway genes [2]

CECR2 Mechanism of Action and Validation Workflow

The diagrams below illustrate the mechanism by which CECR2 promotes cancer progression and the logical workflow for validating its knockdown/inhibition.

G CECR2 CECR2 Bromodomain RELA Transcription Factor RELA CECR2->RELA Forms Complex Chromatin_Access Increased Chromatin Accessibility RELA->Chromatin_Access Recruits to Chromatin Target_Genes Transcription of Target Genes: • TNC, MMP2, VEGFA (Metastasis) • CSF1, CXCL1 (Immunosuppression) Chromatin_Access->Target_Genes Activates M2_Macrophages M2 Macrophage Polarization Target_Genes->M2_Macrophages Cytokines Promote Metastasis Cancer Metastasis M2_Macrophages->Metastasis Immunosuppression Fuels

Diagram 1: CECR2-driven pathway in cancer metastasis. CECR2 partners with RELA to activate genes that promote metastasis and an immunosuppressive microenvironment.

G Start Validate CECR2 Targeting Method Choose Method Start->Method KD Genetic Knockdown (e.g., siRNA/CRISPR) Method->KD Inhibitor Pharmacological Inhibition (this compound) Method->Inhibitor Assays Perform Validation Assays KD->Assays Inhibitor->Assays A1 Chromatin Fractionation Assays->A1 A2 Cell Viability & Apoptosis Assay Assays->A2 A3 In Vivo Metastasis Models Assays->A3 Result Confirm On-Target Effect: Blocked CECR2 Pathway A1->Result A2->Result A3->Result

Diagram 2: Experimental validation workflow. A combination of genetic and pharmacological approaches, followed by specific functional assays, is used to confirm on-target CECR2 inhibition.

Interpretation of Key Findings

  • CECR2-Independent Effects: One study noted that this compound also kills cancer cells through a CECR2-independent mechanism [1]. This is a critical consideration for your experimental design, as it suggests the potential for off-target effects at higher concentrations.
  • CECR2 as a Coordinator: CECR2 appears to be a chromatin remodeler that does not act alone. Its key function in metastasis involves being recruited by the transcription factor RELA to specific gene promoters, where it increases chromatin accessibility for gene activation [2]. This underscores the importance of the CECR2-RELA complex.

References

NVS-CECR2-1 cytotoxic activity across cancer cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Cytotoxic Activity Across Cancer Cell Lines

The table below summarizes the cytotoxic activity of NVS-CECR2-1 from a key study that treated various human cancer cell lines with the inhibitor and determined cell viability after three days [1].

Cancer Type Cell Line CECR2 Expression Level Reported Cytotoxic Activity Key Findings
Colon SW48 Moderate Sub-micromolar IC~50~ [1] Highly sensitive; induced apoptosis [1]
Colon HCT116 Moderate Dose-dependent kill [1] ~60% kill at ~4-5 µM [1]
Colon HT29 Low Dose-dependent kill [1] ~50% kill at ~4-5 µM [1]
Lung H460 Low Dose-dependent kill [1] ~70% kill at ~4-5 µM [1]
Cervix HeLa Low Dose-dependent kill [1] ~50% kill at ~4-5 µM [1]
Bone U2OS Moderate Dose-dependent kill [1] ~80% kill at ~4-5 µM [1]
Uroepithelium SV-HUC-1 Low Dose-dependent kill [1] ~50% kill at ~4-5 µM [1]
Kidney (Non-cancer, immortalized) HEK 293 T Moderate Dose-dependent kill [1] ~70% kill at ~4-5 µM [1]

Mechanism of Action and Signaling Pathways

This compound is a selective inhibitor of the bromodomain of CECR2 (Cat Eye Syndrome Chromosome Region Candidate 2) [1]. CECR2 is a regulatory subunit of the CERF (CECR2-containing Remodeling Factor) complex, an ATP-dependent chromatin remodeling complex of the ISWI family [2] [3].

  • Primary Mechanism: The bromodomain of CECR2 recognizes and binds to acetylated lysine residues on histones. This compound inhibits this binding, displacing CECR2 from chromatin and disrupting its chromatin remodeling activity [1].
  • CECR2 in NF-κB Signaling: A pivotal study in breast cancer revealed that CECR2 is recruited by the transcription factor RELA (p65), a subunit of NF-κB. The CECR2 bromodomain binds to acetylated RELA (at lysine K310), and together they increase chromatin accessibility to activate pro-metastatic and immunosuppressive genes [4]. Inhibiting CECR2 with this compound disrupts this pathway.

The following diagram illustrates this key mechanistic pathway and the point of inhibition by this compound.

G Stimulus Inflammatory/Oncogenic Signal IKK IKK Complex Activation Stimulus->IKK NFkB_Inactive NF-κB (p50/RELA) Inactive in Cytoplasm IKK->NFkB_Inactive IκB Degradation NFkB_Active NF-κB (p50/RELA) Active in Nucleus NFkB_Inactive->NFkB_Active Nuclear Translocation RELA_Ac RELA Acetylated at K310 NFkB_Active->RELA_Ac Acetylation CECR2_Recruit CECR2 Recruitment via Bromodomain RELA_Ac->CECR2_Recruit Bromodomain Binding Chromatin_Open Increased Chromatin Accessibility CECR2_Recruit->Chromatin_Open Chromatin Remodeling Gene_Transcription Transcription of Target Genes (e.g., TNC, MMP2, CSF1, CXCL1) Chromatin_Open->Gene_Transcription NVS_Inhibit This compound Inhibition NVS_Inhibit->CECR2_Recruit Blocks

Key Experimental Protocols

To evaluate the activity of this compound, researchers use several standard assays. Here are the methodologies for key experiments cited in this guide:

  • Chromatin Fractionation (to assess target engagement)

    • Purpose: To determine if this compound inhibits the binding of CECR2 to chromatin within cells [1].
    • Method: Treated cells are lysed and fractionated into chromatin-bound (insoluble) and chromatin-unbound (soluble) components using centrifugation. The distribution of CECR2 protein between these fractions is then analyzed by immunoblotting. Successful inhibition by this compound causes a shift of CECR2 from the chromatin-bound to the chromatin-unbound fraction [1].
  • Cell Viability/Cytotoxicity Assay (MTS)

    • Purpose: To quantify the cytotoxic effect of this compound on cancer cell lines [1].
    • Method: Cells are seeded in multi-well plates and treated with a range of this compound concentrations. After a set incubation period (e.g., 72 hours), a tetrazolium compound (MTS) is added. Viable cells metabolize MTS into a colored formazan product, which is quantified by measuring absorbance. The data is used to generate dose-response curves and calculate half-maximal inhibitory concentration (IC₅₀) values [1].
  • dCypher Binding Assay (to measure direct binding)

    • Purpose: A high-throughput method to precisely quantify the interaction between the CECR2 bromodomain and its acetylated ligands, and how inhibitors disrupt it [2].
    • Method: Purified, GST-tagged CECR2 bromodomain is incubated with biotinylated histone peptides or nucleosomes containing specific acetylated marks. Binding is detected using AlphaLISA technology with glutathione acceptor and streptavidin donor beads. Inhibitor potency is measured by the concentration required to disrupt this binding (EC₅₀) [2].

Interpretation of Research Data

  • CECR2 Expression and Sensitivity: Cytotoxic activity does not strictly depend on high CECR2 expression levels [1]. This suggests this compound may also work through CECR2-independent mechanisms or that even low CECR2 levels are functionally critical in some cancers [1].
  • Therapeutic Potential: Evidence supports CECR2 as a promising target, particularly in disrupting the pro-metastatic NF-κB pathway in breast cancer [4]. Its bromodomain is considered "highly druggable" [4].

References

NVS-CECR2-1 BRD4 BRD7 BRD9 selectivity profiling

Author: Smolecule Technical Support Team. Date: February 2026

Selectivity Profiling of NVS-CECR2-1

The following table consolidates key selectivity data from multiple experimental sources.

Bromodomain Target Binding Affinity / Inhibition Experimental Method Source / Context
CECR2 IC~50~ = 47 nM; K~D~ = 80 nM Isothermal Titration Calorimetry (ITC) [1] [2]
CECR2 Displaces CECR2 from chromatin in cells (5-15 μM) Cellular Chromatin Fractionation [2]
BRD9 No significant activity reported BROMOscan (Selectivity Panel) [3]
BRD7 No significant activity reported BROMOscan (Selectivity Panel) [3]
BRD4 No significant activity reported BROMOscan (Selectivity Panel) [3]
Pan-BET (e.g., BRD4) Selective over BET family Not Specified [1]
48 other BRDs Demonstrated high selectivity over 48 other BRD targets Broad Screening Panel [2]

The data indicates that This compound is highly selective for CECR2 and shows no significant binding to BRD4, BRD7, or BRD9 in broad screening panels [3]. An alternative CECR2 probe, GNE-886, does show activity against BRD9 and BRD7, highlighting the superior selectivity of this compound for its intended target [3].

Cellular and Cytotoxic Activity

This compound exhibits potent, dose-dependent cytotoxic activity against various human cancer cell lines, as summarized below.

Cell Line Origin Observed Cytotoxic Activity & IC~50~ Primary Mechanism
SW48 Colon Cancer Sub-micromolar IC~50~ Induces Apoptosis [2]
HCT116 Colon Cancer Dose-dependent kill Not Specified [2]
HT29 Colon Cancer Dose-dependent kill Not Specified [2]
HeLa Cervical Cancer Dose-dependent kill Not Specified [2]
U2OS Bone Osteosarcoma Dose-dependent kill Not Specified [2]
H460 Lung Cancer Dose-dependent kill Not Specified [2]
293T Embryonic Kidney Dose-dependent kill Not Specified [2]

The cytotoxic effect is primarily achieved through the induction of apoptosis [2]. This activity is partly CECR2-dependent, as reducing CECR2 levels makes cancer cells less sensitive to the inhibitor. However, research also indicates that this compound can kill cells through additional, CECR2-independent mechanisms [2].

Key Experimental Protocols

The selectivity and cellular activity of this compound were established using the following key methodologies.

  • Isothermal Titration Calorimetry (ITC): This method directly measures the heat change during binding to determine the inhibitor's affinity (K~D~) for the purified CECR2 bromodomain. Protein was buffer-exchanged, and experiments were conducted at 288.15 K with an initial 2 µL injection followed by 8 µL injections. Data was fitted to a single binding site model [1].
  • Cellular Chromatin Fractionation: This assay confirms target engagement in a cellular context. Cells are treated with this compound, lysed, and separated into chromatin-bound and soluble fractions via centrifugation. The dissociation of CECR2 from the chromatin pellet into the soluble fraction, detected by immunoblotting, demonstrates effective cellular target inhibition [2].
  • BROMOscan Profiling: This high-throughput competitive binding assay evaluates a compound's selectivity across a wide panel of bromodomains. The results from this platform confirmed that this compound binds CECR2 but shows no significant interaction with BRD4, BRD7, or BRD9 [3].
  • Cell Viability Assay (MTS): To measure cytotoxicity, cancer cells are treated with a dose range of this compound for 72 hours. Cell viability is then quantified using the MTS assay, a colorimetric method that measures the activity of mitochondrial enzymes in living cells [2].

Biological Context of Targets

The following diagram illustrates the functional relationships and experimental assessment of CECR2 and related bromodomains.

fascia HistoneAcetylation Histone Acetylation (KAc) CECR2 CECR2 (Chromatin Remodeler) HistoneAcetylation->CECR2 Binds via Bromodomain BRD9 BRD9 (mSWI/SNF Complex) HistoneAcetylation->BRD9 Binds via Bromodomain BRD7 BRD7 (mSWI/SNF Complex) HistoneAcetylation->BRD7 Binds via Bromodomain BRD4 BRD4 (BET Family) (Transcriptional Regulator) HistoneAcetylation->BRD4 Binds via Bromodomain ExperimentalReadout Experimental Readout CECR2->ExperimentalReadout Chromatin Displacement & Cytotoxicity NVS This compound NVS->CECR2 Potent Inhibition NVS->BRD9 No Significant Binding NVS->BRD7 No Significant Binding NVS->BRD4 No Significant Binding

Key Conclusions for Researchers

  • High Selectivity: this compound meets the criteria for a high-quality chemical probe against CECR2, showing excellent selectivity over BRD4, BRD7, and BRD9 [3].
  • Cellular Efficacy: It demonstrates potent, on-target activity in cells by displacing CECR2 from chromatin and exhibits cytotoxic effects against a range of cancer cell lines, supporting its potential for further therapeutic development [2].
  • Mechanism Note: While its cytotoxic effects are partly dependent on CECR2, researchers should be aware of additional CECR2-independent mechanisms that contribute to its overall activity [2].

References

NVS-CECR2-1 chemical probe characterization data

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Characterization Data

The following tables consolidate the key quantitative data for NVS-CECR2-1 from multiple studies.

Table 1: Binding Affinity and Selectivity of this compound This table details the direct binding measurements and selectivity profile of the probe [1] [2] [3].

Assay Type Target Reported Value Description
AlphaScreen Assay [1] CECR2 IC50 = 47 nM Inhibits CECR2 binding to an acetylated histone peptide.
Isothermal Titration Calorimetry (ITC) [1] CECR2 KD = 80 nM Measures direct binding affinity.
Selectivity Panel [2] 48 other BRDs No cross-reactivity Demonstrates high selectivity over other bromodomains.
Selectivity Panel [3] BRD4 IC50 > 37 µM Further confirms selectivity against a common BET target.

Table 2: Cellular and Cytotoxic Activity of this compound This table summarizes the functional activity of the probe in various cellular models [4] [3].

Assay Type Cell Line / Model Reported Value / Effect Description
Cytotoxicity (MTS Assay) [4] SW48 (Colon Cancer) IC50 ~ sub-micromolar Induces cell death.
Various other cancer cells Cytotoxic at a few µM Kills >50% of population in colon, lung, cervix, and bone cancer lines.
Apoptosis Assay [3] SW48 >80% apoptosis at 6 µM Induces programmed cell death in a dose-dependent manner.
Clonogenic Assay [3] SW48 IC50 = 0.64 µM Inhibits colony formation ability.
Chromatin Fractionation [4] Various Effective at 5-15 µM Displaces CECR2 from chromatin in cells.

Experimental Protocols

The characterization of this compound relied on several key experimental methodologies.

  • Biophysical Binding Assays: The high affinity of this compound for the CECR2 bromodomain was confirmed using Isothermal Titration Calorimetry (ITC). Experiments were performed at 288.15 K, with protein in a buffer of 20 mM Hepes pH 7.5, 150 mM NaCl, and 0.5 mM TCEP. Data were analyzed using a single binding site model [1]. The AlphaScreen assay utilized an 11-point serial dilution of the compound, competing with a biotinylated acetylated histone peptide (H4K5acK8acK12acK16ac) for binding to CECR2. The signal was detected using streptavidin-coated donor and nickel chelate acceptor beads [1].

  • Cellular Target Engagement: To confirm that the probe engages its target in a cellular environment, chromatin fractionation assays were used. Cells were treated with this compound (typically 5-15 µM), and lysates were separated into chromatin-bound and soluble fractions. Immunoblot analysis demonstrated a dose-dependent dissociation of CECR2 from the chromatin fraction, indicating effective cellular target engagement [4].

  • Phenotypic Cellular Assays: The functional cytotoxic effects were measured using standard cell viability assays (e.g., MTS assay), where cells were treated with a concentration range of this compound for 72 hours [4]. Apoptosis was specifically measured via flow cytometry using Annexin V/propidium iodide staining after 72 hours of treatment [3]. The clonogenic assay evaluated long-term survival and proliferative capacity by treating cells for 10 days and counting the resulting colonies [3].

Biological Role & Mechanism of Action

To help visualize the mechanism of action of CECR2 and its inhibition, the following diagram outlines the key signaling pathways and cellular outcomes based on recent research.

G cluster_0 CECR2-Mediated Pro-Metastatic Pathway CECR2_Inhibitor This compound CECR2_BRD CECR2 Bromodomain CECR2_Inhibitor->CECR2_BRD Binds & Inhibits NFkB_RELA NF-κB (RELA) Recruitment CECR2_BRD->NFkB_RELA Complexes with Chromatin_Access Altered Chromatin Accessibility Gene_Expression Target Gene Expression Chromatin_Access->Gene_Expression NFkB_RELA->Chromatin_Access Metastatic_Genes TNC, MMP2, VEGFA Gene_Expression->Metastatic_Genes Immune_Genes CSF1, CXCL1 Gene_Expression->Immune_Genes Cellular_Outcomes Cellular Outcomes Outcome_1 Migration Invasion Metastatic_Genes->Outcome_1 Outcome_2 M2 Macrophage Polarization Immune_Genes->Outcome_2 Final_Outcome Breast Cancer Metastasis Outcome_1->Final_Outcome Outcome_2->Final_Outcome

Diagram 1: Proposed mechanism of CECR2 in promoting breast cancer metastasis and the point of inhibition by this compound. Based on findings from Zhang et al. (2022) [5].

Key Insights for Researchers

  • Therapeutic Potential for Metastasis: Evidence suggests that CECR2 is upregulated in breast cancer metastases and promotes metastasis by modulating the tumor microenvironment. Its inhibition by this compound suppresses NF-κB-mediated immune suppression by macrophages and impedes metastasis in mouse models, nominating it as a promising therapeutic target [5].
  • Dual Mechanism of Cytotoxicity: The cytotoxic activity of this compound appears to work through a dual mechanism. Sensitivity is reduced upon CECR2 depletion, confirming an on-target effect. However, the probe also kills some cancer cell lines with very low CECR2 expression, suggesting a CECR2-independent mechanism is also involved [4].
  • A Selective Tool for Epigenetics Research: As a highly selective non-BET bromodomain inhibitor, this compound is a valuable chemical probe for the research community. It allows for the specific investigation of CECR2's biological functions without the confounding effects of inhibiting the more widely studied BET proteins [1] [3].

References

NVS-CECR2-1 alternative CECR2 inhibitors comparison

Author: Smolecule Technical Support Team. Date: February 2026

CECR2 Inhibitors Comparison

Inhibitor Name Mechanism of Action / Binding Mode Key In Vitro Activity (IC50/KD) Key Cellular & In Vivo Activity Reported Selectivity
NVS-CECR2-1 Competitive inhibitor; binds acetyl-lysine site [1]. IC50 = 47 nM; KD = 80 nM [2] [3]. Displaces CECR2 from chromatin; cytotoxic against multiple cancer cell lines (e.g., SW48 colon cancer, IC50 ~0.64 μM); induces apoptosis [2] [3]. >100-fold selective over 48 other bromodomains [2] [3].
LC-CE-7 Allosteric covalent inhibitor; targets a non-conserved cysteine (C494) [4]. Information not specified in search results. Shows anti-cancer effects in MDA-MB-231 breast cancer cells [4]. Achieved through unique allosteric binding site [4].
BAY 11-7085 Precursor to LC-CE-7; covalently binds C494 in the allosteric pocket [4]. Information not specified in search results. Serves as basis for structural optimization [4]. Limited information available.
GSK232 Atypical binder; displaces conserved water network in the binding pocket [5]. Information not specified in search results. Reported as cell-penetrant [5]. Highly selective; excellent physicochemical properties [5].
GNE-886 Information not specified in search results. Information not specified in search results. Information not specified in search results. Potent and specific (as per one mention) [6].

The following diagram illustrates the fundamental difference in the mechanism of action between the classic competitive inhibitor this compound and the novel allosteric covalent inhibitor LC-CE-7.

G cluster_comp Competitive Inhibition (e.g., this compound) cluster_allo Allosteric Covalent Inhibition (e.g., LC-CE-7) Histone Acetylated Histone (KAc) CECR2_BRD CECR2 Bromodomain Histone->CECR2_BRD Binds active site NVS This compound NVS->CECR2_BRD Competes for site CECR2_Protein CECR2 Protein AlloSite Allosteric Site (Cysteine 494) AlloSite->CECR2_Protein Induces conformational change LCCE7 LC-CE-7 LCCE7->AlloSite Covalently binds

Key Experimental Methodologies

The data supporting inhibitor characterization and comparison are derived from several key experimental protocols:

  • Binding Affinity Assays: Isothermal Titration Calorimetry (ITC) and AlphaScreen competitive binding assays are standard for determining in vitro affinity (KD) and potency (IC50), as detailed for this compound [7].
  • Cellular Target Engagement:
    • Chromatin Fractionation: This method demonstrates functional cellular activity by showing that the inhibitor displaces CECR2 from chromatin, as shown for this compound [2] [3].
    • NanoBRET: A bioluminescence resonance energy transfer assay used to confirm direct engagement between the inhibitor and CECR2 in live cells, providing an intracellular IC50 value [7].
  • Functional Cellular Assays:
    • Cell Viability and Apoptosis Assays (e.g., MTS): Used to determine cytotoxic effects (IC50) and mechanism of cell death (e.g., apoptosis via caspase activation) across various cancer cell lines [2] [3].
    • Fluorescence Recovery After Photobleaching (FRAP): Measures the mobility of CECR2 fused to a fluorescent protein in the nucleus; inhibitors binding to CECR2 slow the recovery rate after bleaching [7].

Interpretation Guide for Researchers

  • Mechanism Matters: The novel allosteric mechanism of LC-CE-7 could offer advantages in selectivity and may overcome limitations of targeting the highly conserved acetyl-lysine binding site [4].
  • Data Completeness Varies: this compound is the most extensively profiled inhibitor, with public data on affinity, selectivity, and cellular cytotoxicity. Data for other inhibitors are often more limited or focused on a specific proof-of-concept.
  • Consider the Biological Context: CECR2's role extends beyond cancer to development and neural function [6]. The choice of inhibitor (potency, selectivity, mechanism) should align with the specific biological question or disease model under investigation.

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

495.26679661 g/mol

Monoisotopic Mass

495.26679661 g/mol

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

NVS-1

Dates

Last modified: 08-15-2023

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